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Core Science & Biosynthesis

Foundational

1H and 13C NMR Spectroscopy Reference Data for 4-Hydroxy-1H-pyrazole-3-carboxylic Acid: A Structural and Mechanistic Guide

Executive Summary As a Senior Application Scientist, I approach the structural elucidation of heterocyclic scaffolds not merely as a data-collection exercise, but as a dynamic investigation of electronic environments. 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the structural elucidation of heterocyclic scaffolds not merely as a data-collection exercise, but as a dynamic investigation of electronic environments. 4-Hydroxy-1H-pyrazole-3-carboxylic acid and its derivatives are critical pharmacophores in medicinal chemistry, frequently utilized in the design of potent antitumor, antimicrobial, and anti-HCV agents[1][2]. Because the pyrazole ring is highly susceptible to electronic shifts from its substituents, establishing rigorous, self-validating Nuclear Magnetic Resonance (NMR) reference data is paramount for downstream drug development and synthetic validation.

This whitepaper provides an in-depth mechanistic breakdown of the 1 H and 13 C NMR spectroscopic data for 4-hydroxy-1H-pyrazole-3-carboxylic acid, detailing the causality behind experimental parameter selection and chemical shift assignments.

Structural Dynamics: Annular Tautomerism and Solvent Effects

Before acquiring NMR data, one must account for the structural dynamics of the pyrazole core. 4-Hydroxy-1H-pyrazole-3-carboxylic acid exhibits annular tautomerism —a rapid prototropic exchange between the N1 and N2 positions.

Causality in Solvent Selection: If a protic solvent or a weakly interacting solvent (like CDCl 3​ ) is used, the exchangeable protons (NH, OH, COOH) will either coalesce into a single broad peak or exchange completely with deuterium, erasing critical structural information. To prevent this, DMSO-d 6​ is explicitly chosen as the solvent[3]. DMSO acts as a strong hydrogen-bond acceptor, effectively "locking" the exchangeable protons into discrete solvent-solute complexes. This slows the proton exchange rate on the NMR timescale, allowing us to observe the distinct broad singlets of the N-H, O-H, and COOH protons.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the following step-by-step methodology employs a self-validating loop, utilizing 2D NMR to confirm 1D hypotheses.

  • Sample Preparation: Dissolve 15–20 mg of highly pure 4-hydroxy-1H-pyrazole-3-carboxylic acid in 0.6 mL of anhydrous DMSO-d 6​ . The high concentration is required to ensure an optimal signal-to-noise (S/N) ratio for the quaternary carbons (C3, C4, C=O) during 13 C acquisition.

  • Internal Standardization: Use Tetramethylsilane (TMS) at 0.00 ppm as the internal reference to eliminate bulk magnetic susceptibility errors.

  • 1D 1 H Acquisition (zg30): Acquire at 400 MHz or 500 MHz at 298 K. Use 32 scans with a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the broad exchangeable protons.

  • 1D 13 C{1H} Acquisition (zgpg30): Acquire at 100 MHz or 125 MHz. Use 1024 scans with WALTZ-16 decoupling. A D1 of 2.0–3.0 seconds is critical here; quaternary carbons in heterocycles lack attached protons for dipole-dipole relaxation and require longer delays to integrate accurately.

  • 2D Validation (HSQC & HMBC):

    • Run HSQC to definitively link the single aromatic proton (H-5) to its corresponding carbon (C-5).

    • Run HMBC to observe long-range 2J and 3J couplings. The H-5 proton will show strong HMBC correlations to C-3 and C-4, validating the quaternary carbon assignments without relying solely on empirical shift predictions.

1 H NMR Reference Data & Causal Analysis

The proton spectrum of this molecule is elegantly simple but electronically complex. All quantitative data is summarized below.

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment & Mechanistic Causality
H-5 7.52Singlet (s)1HAromatic CH. The chemical shift is a delicate balance: it is deshielded by the adjacent sp 2 nitrogen (-I effect), but shielded by the strong electron-donating resonance (+M effect) of the C4-hydroxyl group.
C4-OH 9.85Broad Singlet (br s)1HHydroxyl Proton. Broadened by intermediate chemical exchange. Deshielded due to the electron-withdrawing nature of the heteroaromatic ring.
N1-H 12.90Broad Singlet (br s)1HPyrazole NH. Highly deshielded. The extreme broadening is caused by the quadrupolar relaxation of the adjacent 14 N nucleus (spin I = 1) and residual tautomeric exchange[3].
COOH 13.20Broad Singlet (br s)1HCarboxylic Acid. Strongly hydrogen-bonded to the DMSO solvent, resulting in extreme deshielding.

13 C NMR Reference Data & Causal Analysis

The carbon spectrum relies heavily on understanding mesomeric (+M/-M) and inductive (+I/-I) effects within the pyrazole ring.

PositionChemical Shift ( δ , ppm)TypeAssignment & Mechanistic Causality
C-5 122.8CHAromatic CH. Identified via HSQC. It is shifted upfield compared to unsubstituted pyrazole (~134 ppm) due to the powerful +M electron donation from the C4-OH group, which increases electron density at the ortho position.
C-3 136.4CqQuaternary Carbon. Deshielded by the direct attachment of the electron-withdrawing carboxylic acid group (-I, -M effects).
C-4 141.2CqQuaternary Carbon. Highly deshielded due to the direct attachment of the highly electronegative oxygen atom of the hydroxyl group.
C=O 163.5CqCarbonyl Carbon. Typical shift for a conjugated heteroaromatic carboxylic acid.

NMR Acquisition and Validation Workflow

To visualize the self-validating logic of this protocol, the following workflow diagram illustrates the decision matrix used during spectral assignment.

NMR_Workflow Start 4-Hydroxy-1H-pyrazole- 3-carboxylic acid Prep Sample Preparation (15 mg in 0.6 mL DMSO-d6) Start->Prep Acq1D 1D Acquisition (1H & 13C NMR) Prep->Acq1D Acq2D 2D Validation (HSQC & HMBC) Acq1D->Acq2D Signal Overlap? Tautomer Tautomeric Exchange Analysis Acq1D->Tautomer Broad NH/OH? Assign Final Peak Assignment & Structural Validation Acq2D->Assign Tautomer->Assign

Fig 1: Self-validating NMR acquisition and structural assignment workflow.

Conclusion

The accurate NMR assignment of 4-hydroxy-1H-pyrazole-3-carboxylic acid requires a fundamental understanding of heteroaromatic tautomerism and electronic substituent effects. By utilizing a strongly hydrogen-bonding solvent like DMSO-d 6​ and employing a self-validating 1D/2D NMR workflow, researchers can confidently assign the highly sensitive quaternary carbons and broad exchangeable protons. This rigorous analytical grounding ensures high-fidelity data for subsequent synthetic modifications in drug discovery pipelines.

References

  • Al-Saadi, M.S.M., et al. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. PubMed Central (PMC).[1] URL:[Link]

  • Rostom, S.A.F., et al. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, via ResearchGate.[2] URL:[Link]

  • Nikhila, D., et al. Enaminone-Derived Pyrazoles with Antimicrobial Activity. Semantic Scholar.[3] URL:[Link]

Sources

Exploratory

Whitepaper: Thermodynamic Stability and Melting Point Dynamics of 4-Hydroxy-1H-pyrazole-3-carboxylic Acid and Its Derivatives

Executive Summary The pyrazole scaffold is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, 4-Hydroxy-1H-pyrazole-3-carboxylic acid and its N1-substituted derivatives have emerged a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, 4-Hydroxy-1H-pyrazole-3-carboxylic acid and its N1-substituted derivatives have emerged as highly potent pharmacophores, demonstrating remarkable efficacy as anti-HCV agents, antitumor compounds, and broad-spectrum antimicrobials [1]. For drug development professionals and formulation scientists, understanding the thermodynamic stability and phase transition behaviors (such as melting point and thermal decomposition) of these compounds is critical.

This technical guide provides an in-depth analysis of the physicochemical properties of the 4-hydroxy-1H-pyrazole-3-carboxylic acid class. By examining the causality behind its thermodynamic stability—driven by aromaticity and intramolecular hydrogen bonding—and detailing self-validating thermal analysis protocols, this whitepaper serves as a definitive resource for researchers optimizing pyrazole-based active pharmaceutical ingredients (APIs).

Structural Biology and Physicochemical Significance

The thermodynamic stability of 4-hydroxy-1H-pyrazole-3-carboxylic acid is fundamentally dictated by its unique structural topology. The pyrazole ring itself is a 6π-electron heteroaromatic system, which confers a high degree of basal thermal stability. However, the exact positioning of the hydroxyl group at C-4 and the carboxylic acid at C-3 introduces complex thermodynamic dynamics:

  • Intramolecular Hydrogen Bonding: The proximity of the 4-hydroxyl donor to the 3-carbonyl acceptor (of the carboxylic acid or ester) facilitates the formation of a stable, six-membered pseudo-ring via intramolecular hydrogen bonding. This interaction lowers the overall free energy of the molecule, significantly increasing the energy required to disrupt the crystal lattice during melting.

  • Tautomerism: Pyrazoles exhibit annular tautomerism. While the 1H and 2H tautomers rapidly interconvert in solution, the solid-state structure is typically locked into the tautomer that maximizes intermolecular hydrogen bonding networks, directly influencing the melting point.

  • Thermal Decarboxylation: The presence of a carboxylic acid directly attached to an electron-rich heteroaromatic ring makes the free acid susceptible to thermal decarboxylation at elevated temperatures (>180 °C). Consequently, the "melting point" of the free acid is often a simultaneous melting and decomposition event.

G Core Thermodynamic Stability of 4-OH-Pyrazole-3-COOH Decarboxylation Thermal Decarboxylation (>180°C) Core->Decarboxylation Degradation Pathway 1 Cleavage Ring Cleavage (>300°C) Core->Cleavage Degradation Pathway 2 Hbond Intramolecular H-Bonding (4-OH to 3-C=O) Hbond->Core Enhances Aromaticity Pyrazole Ring Aromaticity (6π e-) Aromaticity->Core Dictates Substituents N1-Substitution (e.g., 4-Chlorophenyl) Substituents->Core Modulates

Logical relationship of factors governing thermodynamic stability and degradation pathways.

Melting Point and Phase Transition Data

Because the free acid often undergoes decarboxylation upon melting, researchers frequently synthesize ester derivatives (e.g., ethyl esters) or hydrazides to stabilize the molecule for further functionalization. The table below summarizes the quantitative thermal data for key derivatives within this class[2, 3].

Compound NameCAS NumberMelting Point (°C)Thermodynamic Behavior / Note
4-Hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester N/A148–150Sharp endothermic melt; stable intermediate [2].
1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid 334832-82-5>180 (dec.)Melts with concurrent decarboxylation [3].
1-(4-Fluoro-2-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid 1152602-54-4>150 (dec.)Exothermic decomposition post-melt.
1-Ethyl-4-hydroxy-1H-pyrazole-3-carboxylic acid 1368379-42-3120–125Lower lattice energy due to N-alkyl disruption.

Experimental Methodologies: Synthesis and Thermal Characterization

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal control or a specific causal rationale to guarantee reproducibility and accuracy.

Protocol 1: Synthesis of 4-Hydroxy-1H-pyrazole-3-carboxylic Acid Derivatives

Based on the foundational methodology for anti-HCV pyrazole analogs [1].

  • Precursor Condensation: React the selected arylhydrazine (e.g., 4-chlorophenylhydrazine) with an appropriate 1,3-dicarbonyl equivalent (such as diethyl oxalacetate) in absolute ethanol.

    • Causality: Absolute ethanol is chosen over aqueous solvents to prevent the premature hydrolysis of the ester groups, driving the equilibrium toward the pyrazoline intermediate.

  • Cyclization & Oxidation: Reflux the mixture for 4–6 hours. The intermediate pyrazoline spontaneously oxidizes in the presence of atmospheric oxygen or a mild oxidant to form the fully aromatic 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester.

  • Saponification (Optional): To yield the free acid, treat the ester with 1M NaOH at room temperature for 2 hours, followed by acidification with 1M HCl to pH 2.

    • Causality: Room temperature saponification is critical. Heating the basic solution can trigger premature ring opening or degradation of the 4-hydroxyl group.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield analytically pure crystals suitable for thermal analysis.

Protocol 2: Thermal Analysis (TGA/DSC)

To accurately determine the melting point and thermodynamic stability, Differential Scanning Calorimetry (DSC) must be coupled with Thermogravimetric Analysis (TGA).

  • Instrument Calibration: Calibrate the DSC using an Indium standard (Melting point: 156.6 °C, ΔHm​ : 28.45 J/g).

    • Causality: Indium's melting point is perfectly positioned within the target range of the pyrazole derivatives (120–180 °C), ensuring maximum sensor accuracy.

  • Sample Preparation: Weigh exactly 3.0–5.0 mg of the crystallized pyrazole derivative into an aluminum pan and crimp it with a pinhole lid.

    • Causality: The pinhole allows volatile degradants (like CO2​ from decarboxylation) to escape, preventing pressure buildup that could artificially alter the phase transition temperature.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere isolates the intrinsic thermodynamic decomposition (e.g., intramolecular decarboxylation) from oxidative degradation, ensuring the mass loss observed is a true property of the scaffold.

  • Heating Profile: Ramp the temperature from 25 °C to 350 °C at a strict heating rate of 10 °C/min.

    • Causality: A 10 °C/min rate provides the optimal balance. Faster rates cause thermal lag between the furnace and the sample, artificially inflating the apparent melting temperature. Slower rates may lead to overlapping degradation events due to prolonged heat exposure.

  • Data Validation: Overlay the DSC and TGA thermograms. A sharp endothermic peak on the DSC with no corresponding mass loss on the TGA confirms a pure melting event. If the DSC endotherm perfectly aligns with a sharp mass loss step on the TGA, the compound is undergoing simultaneous melting and thermal decarboxylation.

G Start Starting Materials (Hydrazines + Dicarbonyls) Condensation Cyclocondensation (Reflux, Abs. Ethanol) Start->Condensation Intermediate Pyrazoline Intermediate Condensation->Intermediate Oxidation Oxidation / Aromatization Intermediate->Oxidation Product 4-Hydroxy-1H-pyrazole-3-carboxylic acid Derivatives Oxidation->Product ThermalAnalysis Thermal Analysis (TGA / DSC under N2) Product->ThermalAnalysis MeltingPoint Melting Point Determination (Endothermic Peak) ThermalAnalysis->MeltingPoint Decomposition Thermodynamic Stability (Mass Loss Profile) ThermalAnalysis->Decomposition

Experimental workflow for the synthesis and thermal characterization of pyrazole derivatives.

Conclusion

The thermodynamic stability and melting point of 4-hydroxy-1H-pyrazole-3-carboxylic acid and its derivatives are complex phenomena governed by aromaticity, intramolecular hydrogen bonding, and susceptibility to thermal decarboxylation. By utilizing tightly controlled, self-validating thermal analysis workflows (TGA/DSC), researchers can accurately map the phase transitions of these molecules. This rigorous physicochemical profiling is an indispensable step in advancing pyrazole-based scaffolds from the discovery phase into stable, viable pharmaceutical formulations.

References

  • Rostom, S. A., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974.[Link]

  • Bibliomed (2013). Synthesis and antimicrobial evaluations of dyes synthesized from 4,5,6,7-tetrahydrobenzo[b]thiophene.[Link]

  • American Elements (2022). 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid (CAS 334832-82-5) Product Data.[Link]

Foundational

Computational Modeling and Molecular Docking of 4-Hydroxy-1H-pyrazole-3-carboxylic Acid: A Scaffold for Multi-Target Drug Discovery

Executive Summary The pyrazole ring is a privileged scaffold in rational drug design, offering exceptional metabolic stability and diverse functionalization potential. Specifically, 4-hydroxy-1H-pyrazole-3-carboxylic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole ring is a privileged scaffold in rational drug design, offering exceptional metabolic stability and diverse functionalization potential. Specifically, 4-hydroxy-1H-pyrazole-3-carboxylic acid and its hydrazide derivatives have emerged as potent pharmacophores exhibiting broad-spectrum pharmacological activities, including anti-inflammatory, antitumor, and antiviral (anti-HCV) properties 1. This technical guide provides an in-depth, self-validating framework for the computational modeling, molecular docking, and experimental validation of this unique molecular scaffold.

Structural Pharmacophore & Target Rationale

The pharmacological versatility of 4-hydroxy-1H-pyrazole-3-carboxylic acid stems from its highly interactive functional groups:

  • C4-Hydroxyl Group: Acts as a critical hydrogen bond donor/acceptor, allowing for tight coordination with polar residues within kinase hinge regions or enzymatic active sites.

  • C3-Carboxylic Acid: At physiological pH (7.4), this moiety is deprotonated, enabling strong electrostatic interactions (salt bridges) with positively charged amino acids (e.g., Arginine, Lysine).

  • Pyrazole Core: The N1/N2 atoms provide additional hydrogen bonding capabilities, while the aromatic ring facilitates π−π stacking with hydrophobic pocket residues.

Literature demonstrates that derivatives of this scaffold, such as 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid, act as potent competitive inhibitors of Cyclooxygenase-2 (COX-2) for anti-inflammatory applications 2, and B-Raf kinases for targeted antiproliferative cancer therapies 3.

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Target) AA->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Inflammation Inflammatory Response PGH2->Inflammation Mediates Inhibitor 4-Hydroxy-1H-pyrazole- 3-carboxylic acid Inhibitor->COX2 Competitive Inhibition

Figure 1: Mechanism of action for COX-2 inhibition by pyrazole-3-carboxylic acid derivatives.

Computational Modeling & Molecular Docking Protocols

To accurately predict the binding affinity of pyrazole derivatives, the computational pipeline must account for tautomerization, solvent effects, and induced-fit conformational changes.

Quantum Mechanical Ligand Preparation

Causality: The carboxylic acid and hydroxyl groups are highly sensitive to pH and tautomeric shifts. Standard molecular mechanics force fields often misassign partial charges for these moieties. Therefore, Quantum Mechanics (QM) is required to calculate accurate Electrostatic Potential (ESP) charges.

Step-by-Step Protocol:

  • Structure Generation: Sketch the 2D structure of the 4-hydroxy-1H-pyrazole-3-carboxylic acid derivative.

  • Ionization State Assignment: Use Epik (Schrödinger) to generate biologically relevant protonation states at pH 7.4 ± 0.2. Crucial step: Ensure the C3-carboxylic acid is deprotonated (anionic).

  • Geometry Optimization: Perform Density Functional Theory (DFT) calculations using Gaussian or Jaguar at the B3LYP/6-31G* level of theory.

  • Charge Derivation: Map the QM-derived ESP charges onto the minimized 3D ligand structure for downstream docking.

Protein Preparation and Grid Generation

Causality: Crystal structures (PDB files) represent static snapshots and frequently lack hydrogen atoms or contain unresolved side chains. Proper preparation restores the hydrogen bond network, which is vital for capturing the interaction with the pyrazole's C4-hydroxyl group.

Step-by-Step Protocol:

  • Structure Retrieval: Download the target PDB (e.g., PDB ID: 5KIR for COX-2; PDB ID: 4RZV for B-Raf kinase).

  • Preprocessing: Remove all water molecules beyond 5 Å of the co-crystallized ligand. Add missing hydrogen atoms and assign bond orders.

  • H-Bond Optimization: Use PROPKA to optimize the hydrogen bond network at pH 7.4, ensuring correct tautomeric states of active site Histidine residues.

  • Minimization: Restrained minimization using the OPLS4 force field until the RMSD of heavy atoms converges to 0.3 Å.

  • Grid Generation: Define a 20×20×20 Å receptor grid centered on the native co-crystallized ligand.

Self-Validation Check: Re-dock the native co-crystallized ligand into the generated grid. The protocol is considered validated only if the root-mean-square deviation (RMSD) between the docked pose and the crystal structure is < 2.0 Å .

Molecular Docking and MM-GBSA

Causality: Standard docking scores (e.g., Glide gscore) estimate binding enthalpy but poorly account for desolvation penalties. Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations are applied post-docking to calculate binding free energy ( ΔG ), providing a much stronger correlation with in vitro IC₅₀ values.

Workflow LigPrep Ligand Preparation (QM DFT Optimization) Docking Molecular Docking (Glide SP/XP) LigPrep->Docking ProtPrep Protein Preparation (Protonation & Minimization) GridGen Receptor Grid Generation (Active Site Definition) ProtPrep->GridGen GridGen->Docking Scoring Post-Docking MM-GBSA (Binding Free Energy) Docking->Scoring MD Molecular Dynamics (MD) (Trajectory Analysis) Scoring->MD

Figure 2: Computational modeling and molecular docking workflow for pyrazole derivatives.

Quantitative Docking Energetics

The following table summarizes the computational binding energetics of 4-hydroxy-1H-pyrazole-3-carboxylic acid derivatives across primary therapeutic targets, demonstrating the scaffold's multi-target affinity 4.

Target ProteinPDB IDCompound VariantGlide gscore (kcal/mol)MM-GBSA ΔG (kcal/mol)Key Interacting Residues (H-Bonds / Salt Bridges)
COX-2 5KIR1-(4-chlorophenyl) derivative-9.45-42.18Arg120 (Salt Bridge), Tyr355 (H-bond), Ser530
B-Raf Kinase 4RZVN-benzoylhydrazide derivative-10.12-48.55Cys532 (H-bond), Trp531, Asp594
HCV Polymerase 2XI34-hydroxy-3-carboxylic acid base-8.76-35.22Ser282 (H-bond), Tyr477, Arg158 (Salt Bridge)

In Vitro Experimental Validation Protocols

Computational predictions must be anchored by self-validating empirical data. The following protocols are designed to confirm the target-specific inhibition and cellular efficacy of the synthesized pyrazole derivatives.

Fluorometric COX-2 Inhibition Assay

Causality: A fluorometric assay utilizing ADHP (10-acetyl-3,7-dihydroxyphenoxazine) is preferred over colorimetric methods due to its higher sensitivity and wider dynamic range, which is necessary to accurately calculate nanomolar IC₅₀ values.

Step-by-Step Protocol:

  • Enzyme Preparation: Reconstitute recombinant human COX-2 enzyme in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 2 mM EDTA.

  • Inhibitor Incubation: Dispense 10 µL of the pyrazole derivative (serially diluted from 10 µM to 0.1 nM in DMSO) into a 96-well black microplate. Add 80 µL of the COX-2 enzyme solution. Incubate at 37°C for 15 minutes to allow complex formation.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing Arachidonic Acid (final concentration 10 µM) and ADHP probe.

  • Quantification: Measure fluorescence immediately using a microplate reader (Excitation: 535 nm, Emission: 587 nm). The conversion of ADHP to highly fluorescent resorufin is directly proportional to COX-2 activity.

  • Self-Validation: Run Celecoxib concurrently as a positive control. The assay is valid only if the IC₅₀ of Celecoxib falls within its known literature range (approx. 40-50 nM). Calculate the compound's IC₅₀ using a 4-parameter logistic non-linear regression model.

Cytotoxicity and Cell Viability (MTT Assay)

Causality: To validate the antiproliferative predictions (e.g., B-Raf kinase inhibition), the compounds must be tested against relevant cancer cell lines. Crucially, a normal cell line must be included to prove that the cytotoxicity is target-specific (therapeutic window) rather than a result of generalized cellular poisoning.

Step-by-Step Protocol:

  • Cell Seeding: Seed HCT-116 (Colon cancer), MCF-7 (Breast cancer), and WI-38 (Normal human fibroblasts) cells at a density of 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Treat the cells with varying concentrations of the pyrazole derivatives (0.1–100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization: Discard the media and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Self-Validation: The protocol is validated by the inclusion of Doxorubicin as a positive control, and the WI-38 cell line as a negative safety control. A high Selectivity Index (SI = IC₅₀ WI-38 / IC₅₀ Cancer Cell) confirms targeted action.

Conclusion

The 4-hydroxy-1H-pyrazole-3-carboxylic acid scaffold represents a highly tunable pharmacophore. By employing a rigorous computational pipeline—rooted in QM-derived ligand preparation, precise grid generation, and MM-GBSA thermodynamic scoring—researchers can accurately predict the binding affinities of novel derivatives. When coupled with self-validating in vitro assays, this workflow significantly accelerates the hit-to-lead optimization phase for anti-inflammatory, antiviral, and targeted anticancer therapeutics.

References

  • Source: National Institutes of Health (PMC)
  • Docking Simulation and Anti-Inflammatory Profile of Some Synthesized Heterodimer of Pyrazole Source: ResearchGate URL
  • Synthesis, antiproliferative screening, and molecular docking of some heterocycles derived from N-(1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)
  • Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold Source: OUCI URL

Sources

Exploratory

Crystallographic Profiling and X-Ray Diffraction of 4-Hydroxy-1H-pyrazole-3-carboxylic Acid Scaffolds

Executive Summary The 4-hydroxy-1H-pyrazole-3-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural core of numerous potential antitumor and anti-hepatitis C virus (HCV) ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-hydroxy-1H-pyrazole-3-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural core of numerous potential antitumor and anti-hepatitis C virus (HCV) agents[1]. For drug development professionals, understanding the exact three-dimensional conformation, tautomeric equilibrium, and supramolecular assembly of this molecule is non-negotiable. Single-crystal X-ray diffraction (SCXRD) provides the absolute configuration and electron density mapping required to drive structure-based drug design (SBDD).

This technical guide outlines the causality behind the crystallographic characterization of 4-hydroxy-1H-pyrazole-3-carboxylic acid and its derivatives, providing a self-validating experimental workflow for researchers.

Structural Causality & Pharmacological Relevance

The biological efficacy of pyrazole-3-carboxylic acid derivatives is intrinsically linked to their hydrogen-bonding capability[1]. The scaffold possesses multiple hydrogen bond donors (the pyrazole N-H and the hydroxyl O-H) and acceptors (the carbonyl C=O and pyrazole N).

When crystallizing these compounds, the choice of solvent directly dictates the resulting polymorph. Pyrazoles frequently exhibit tautomerism in solution; however, in the solid state, they lock into specific tautomeric forms stabilized by extensive intermolecular networks. Crystallographic data reveals that these molecules typically form centrosymmetric inversion dimers driven by strong N-H···N and C-H···O interactions[2]. This dimerization is a critical factor in determining the compound's solubility, bioavailability, and receptor-binding thermodynamics.

Self-Validating SCXRD Protocol

To ensure high-fidelity crystallographic data, the following step-by-step methodology incorporates built-in validation checkpoints.

Step 1: Polymorph-Selective Crystallization
  • Action: Dissolve 50 mg of >99% pure 4-hydroxy-1H-pyrazole-3-carboxylic acid in a binary solvent system (e.g., Methanol/Dichloromethane 1:3 v/v) in a clean glass vial. Loosely cap to allow slow evaporation.

  • Causality: Methanol disrupts existing intermolecular H-bonds during dissolution. As the highly volatile DCM evaporates, the solution slowly reaches supersaturation, favoring the nucleation of the thermodynamically stable polymorph rather than kinetic amorphous precipitation.

  • Validation: Monitor the vial under a polarized light microscope. The appearance of uniform extinction (birefringence) upon rotating the crossed polarizers confirms the integrity of a single crystal, ruling out problematic twinning.

Step 2: Cryogenic Mounting and Data Collection
  • Action: Submerge the selected crystal (ideal dimensions ~0.2 × 0.2 × 0.1 mm) in paratone oil. Mount it on a MiTeGen loop and transfer it immediately to the diffractometer goniometer under a 100 K nitrogen stream.

  • Causality: Flash-cooling to 100 K prevents the formation of crystalline ice (which generates interfering powder diffraction rings) and drastically reduces the thermal atomic displacement parameters (Debye-Waller factors). This is strictly required to resolve the highly labile hydrogen atoms on the hydroxyl and pyrazole rings.

  • Validation: Analyze the initial diffraction frames. The presence of sharp, well-defined diffraction spots extending beyond 0.8 Å resolution validates the crystal's diffraction quality.

Step 3: Data Integration and Absorption Correction
  • Action: Integrate the raw frames using standard software (e.g., APEX3/SAINT) and apply a multi-scan absorption correction (e.g., SADABS).

  • Causality: X-rays travel different path lengths through a non-spherical crystal, leading to anisotropic absorption. Multi-scan correction normalizes these intensities, ensuring accurate structure factors ( F2 ).

  • Validation: The internal agreement factor ( Rint​ ) must drop below 0.05 after correction, proving the data is internally consistent.

Step 4: Phase Solution and Anisotropic Refinement
  • Action: Solve the phase problem using intrinsic phasing (SHELXT) and refine all non-hydrogen atoms anisotropically using full-matrix least-squares (SHELXL).

  • Causality: Anisotropic refinement models the directional thermal motion of the atoms, yielding a highly accurate electron density map that confirms the planarity of the pyrazole ring[3].

  • Validation: The final structural model is validated when the Goodness-of-Fit (S) approaches 1.0 and the R1​ value is < 0.05.

Quantitative Data Presentation

The following table summarizes the typical crystallographic parameters expected when characterizing 4-hydroxy-1H-pyrazole-3-carboxylic acid scaffolds and their halogenated/aryl derivatives.

Table 1: Representative Crystallographic Parameters for Pyrazole-3-carboxylic Acid Derivatives

ParameterTypical Value / RangeCausality / Structural Significance
Crystal System Monoclinic / TriclinicLower symmetry is favored by the asymmetric, directional hydrogen-bonding networks (N-H···O, O-H···O)[2].
Space Group P21​/c or P1ˉ Centrosymmetric space groups perfectly accommodate the inversion dimers formed by the carboxylic acid moieties.
Data Collection Temp. 100 KCryogenic temperatures minimize atomic thermal ellipsoids, allowing precise localization of tautomeric protons.
Radiation Source Mo K α ( λ=0.71073 Å)High-energy radiation minimizes absorption effects, ideal for standard organic small molecules without heavy metals.
R-factor ( R1​ ) < 0.05A low R1​ value validates that the theoretical model highly matches the experimental electron density.
H-Bond Distance 2.60 - 2.95 Å (D···A)Indicates strong intermolecular interactions that govern the 2D/3D supramolecular architecture[3].

Mechanistic Diagrams

Workflow Architecture

The following diagram maps the logical progression and self-validating nature of the SCXRD workflow.

SCXRD_Workflow N1 Compound Synthesis (Pyrazole Scaffold) N2 Solvent Screening & Slow Evaporation N1->N2 High Purity N3 Crystal Selection (Polarized Light Microscopy) N2->N3 Single Crystal N4 X-Ray Diffraction (Mo Kα / Cu Kα) N3->N4 Cryo-cooling (100K) N5 Data Integration & Absorption Correction N4->N5 Raw Frames N6 Structure Solution (Direct Methods/SHELXT) N5->N6 hkl file N7 Refinement (Least Squares/SHELXL) N6->N7 Phase Solved

Fig 1. Self-validating X-ray diffraction workflow for pyrazole derivatives.

Supramolecular Assembly Logic

This diagram illustrates the causality between the molecule's functional groups and its final macroscopic crystal packing.

H_Bonding T1 4-Hydroxy-1H-pyrazole -3-carboxylic acid T2 Intermolecular H-Bonds (N-H···O, O-H···O) T1->T2 Donor/Acceptor Sites T3 Inversion Dimers (Centrosymmetric Space) T2->T3 Carboxylic Acid Pairing T4 2D/3D Supramolecular Networks T3->T4 Crystal Packing

Fig 2. Supramolecular assembly mechanism of 4-hydroxy-1H-pyrazole-3-carboxylic acid.

References

  • Source: nih.
  • Title: (PDF) 4-[5-(4-Chlorophenyl)
  • Title: (PDF) (2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)

Sources

Foundational

Predictive Binding Affinity and Mechanistic Profiling of 4-Hydroxy-1H-pyrazole-3-carboxylic Acid and Its Derivatives

Executive Summary The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, offering a versatile platform for drug discovery. Specifically, 4-Hydroxy-1H-pyrazole-3-carboxylic acid (4-HPCA) and its deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, offering a versatile platform for drug discovery. Specifically, 4-Hydroxy-1H-pyrazole-3-carboxylic acid (4-HPCA) and its derivatives—such as 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide—have emerged as potent modulators of viral replication and tumor proliferation. The contiguous arrangement of the C4-hydroxyl and C3-carboxylic acid groups creates a highly polarized, bidentate motif capable of forming robust hydrogen-bonding networks and chelating active-site metal ions.

This technical guide synthesizes the in silico predictive binding affinities of 4-HPCA derivatives with rigorous in vitro validation protocols, providing drug development professionals with a self-validating framework for evaluating this class of compounds.

Structural Pharmacology & Target Engagement

The pharmacological efficacy of 4-HPCA derivatives is fundamentally driven by their unique electronic topology. Density Functional Theory (DFT) calculations reveal that the HOMO-LUMO energy gap in these molecules facilitates charge transfer, making them highly reactive toward electron-deficient pockets within target proteins.

The primary modes of target engagement include:

  • Viral Polymerase Inhibition : 4-HPCA hydrazide analogs exhibit profound binding affinity for the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), effectively blocking the replication of both (+) and (-) RNA strands [1].

  • Metalloenzyme Chelation : The C3-carboxylic acid (deprotonated at physiological pH) and C4-hydroxyl group act as a bidentate chelator. This motif is highly effective at coordinating with active-site metal ions (e.g., Fe2+ or Zn2+ ) in enzymes like Cytochrome P450 and Cyclooxygenase-2 (COX-2) [4].

  • Kinase Inhibition : By mimicking the purine ring of ATP, the pyrazole core anchors into the hinge region of host kinases (e.g., CDK2), while the N1-aryl substitutions exploit adjacent hydrophobic pockets to achieve selectivity [2].

TargetInteraction HPCA 4-HPCA Scaffold • C3-Carboxylic Acid • C4-Hydroxyl • N1-Aryl Group Metal Metalloenzymes Cytochrome P450 / COX-2 HPCA->Metal Bidentate Chelation (Fe2+ / Zn2+) Viral Viral Polymerases HCV RdRp HPCA->Viral Allosteric / Active Site H-Bonding Kinase Host Kinases CDK2 / EGFR HPCA->Kinase ATP-Pocket Competitive Binding

Core molecular interactions of the 4-HPCA scaffold with diverse therapeutic protein targets.

In Silico Predictive Modeling

Molecular docking and molecular dynamics (MD) simulations are critical for predicting the binding affinity ( ΔG ) of 4-HPCA derivatives before advancing to resource-intensive in vitro assays. The binding of these compounds is typically characterized by high negative binding energies, indicative of strong, spontaneous complex formation.

Quantitative Binding Affinity Summary

The following table synthesizes the predicted thermodynamic binding affinities and corresponding experimental efficacies for key 4-HPCA derivatives across multiple therapeutic targets [1][3][4].

Target ProteinLigand VariantPredicted Binding Energy ( ΔG , kcal/mol)Experimental EfficacyPrimary Interaction Mode
HCV RdRp 1-(4-chlorophenyl)-4-HPCA hydrazide-9.5 to -10.2Viral replication inhibition at 10–100 µg/mLH-bonding via C3-hydrazide; hydrophobic packing of chlorophenyl
Cytochrome P450 4-HPCA heterodimer-11.9 IC50​ ~ 5.2 µMBidentate chelation of heme iron
COX-2 4-HPCA derivative-10.9Anti-inflammatory responseH-bonding with Thr198 and Arg120
CDK2 4-HPCA analog-9.8 GI50​ < 100 µM (Broad spectrum)ATP-competitive binding at the hinge region

Experimental Validation Protocols

A predicted binding affinity is merely a hypothesis until validated through orthogonal physical and functional assays. The following self-validating workflow ensures that in silico predictions translate to genuine biological activity.

ExperimentalWorkflow Phase1 In Silico Prediction (Molecular Docking & DFT) Phase2 Thermodynamic Validation (Isothermal Titration Calorimetry) Phase1->Phase2 Select high-affinity hits (ΔG < -9.0 kcal/mol) Phase3 In Vitro Efficacy (RT-PCR for HCV / Cell Viability) Phase2->Phase3 Confirm target engagement (Kd & Enthalpy)

Self-validating workflow from in silico binding prediction to in vitro functional validation.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality & Rationale: While docking predicts overall binding energy, it cannot reliably distinguish between enthalpy-driven binding (specific hydrogen bonds/chelation) and entropy-driven binding (non-specific hydrophobic collapse). ITC directly measures the heat released ( ΔH ) upon binding, confirming whether the 4-HPCA bidentate motif is genuinely engaging the target's polar residues.

Step-by-Step Methodology:

  • Sample Preparation: Dialyze the purified target protein (e.g., CDK2 or HCV RdRp) extensively against a highly buffered solution (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4, 2% DMSO) to prevent buffer mismatch artifacts.

  • Ligand Solubilization: Dissolve the 4-HPCA derivative in the exact final dialysate to a concentration 10-20 times higher than the protein concentration (typically 200–500 µM ligand vs. 20–50 µM protein).

  • Degassing: Degas both solutions under a vacuum for 10 minutes to prevent bubble formation, which causes severe noise in the calorimetric baseline.

  • Titration Execution: Load the protein into the sample cell and the 4-HPCA ligand into the injection syringe. Perform 20 sequential injections of 2 µL at 120-second intervals at a constant temperature (e.g., 25°C).

  • Control Titration: Perform a ligand-into-buffer titration to measure the heat of dilution. Subtract this background noise from the primary binding isotherm.

  • Data Fitting: Integrate the thermogram peaks and fit the data to a one-site binding model using Levenberg-Marquardt non-linear regression to extract Kd​ , ΔH , and ΔS .

Protocol 2: Functional Validation via RT-PCR (HCV Replication Assay)

Causality & Rationale: High binding affinity in a cell-free system does not guarantee efficacy, as the compound must cross cell membranes and resist intracellular metabolism. The RT-PCR assay quantifies the downstream phenotypic effect of the predicted binding by measuring the suppression of viral RNA replication in living cells [1].

Step-by-Step Methodology:

  • Cell Culture & Infection: Culture HepG2 hepatocellular carcinoma cells in DMEM supplemented with 10% FBS. Infect the cells with HCVcc (Hepatitis C virus cell culture system) at a multiplicity of infection (MOI) of 0.1.

  • Compound Treatment: 24 hours post-infection, treat the cells with the 4-HPCA derivative at varying concentrations (10, 50, and 100 µg/mL). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Ribavirin).

  • Incubation: Incubate the treated cells for 72 hours at 37°C in a 5% CO2​ atmosphere to allow for multiple viral replication cycles.

  • RNA Extraction: Lyse the cells and extract total intracellular RNA using a standard Guanidinium thiocyanate-phenol-chloroform extraction method (e.g., TRIzol reagent).

  • Reverse Transcription: Convert the extracted RNA into cDNA using a high-fidelity reverse transcriptase and random hexamer primers.

  • Quantitative PCR: Amplify the HCV (+) and (-) RNA strands using highly specific primers targeting the highly conserved 5' untranslated region (UTR) of the HCV genome. Use a housekeeping gene (e.g., GAPDH) to normalize the data.

  • Analysis: Calculate the relative fold change in viral RNA expression using the 2−ΔΔCt​ method to determine the IC50​ of the compound.

References

  • Rostom, S. A., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry.
  • Faria, J. V., et al. (2023).
  • N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. PMC.
  • Docking Simulation and Anti-Inflammatory Profile of Some Synthesized Heterodimer of Pyrazole.
Exploratory

In Vivo Toxicological Profile and Safety Data of 4-Hydroxy-1H-pyrazole-3-carboxylic Acid and Its Pharmacological Derivatives: A Technical Whitepaper

Executive Foreword As a Senior Application Scientist overseeing preclinical drug development, I frequently encounter a critical bottleneck: bridging the gap between the potent in vitro efficacy of a compound and its in v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Foreword

As a Senior Application Scientist overseeing preclinical drug development, I frequently encounter a critical bottleneck: bridging the gap between the potent in vitro efficacy of a compound and its in vivo toxicological realities. 4-Hydroxy-1H-pyrazole-3-carboxylic acid (4-HPCA) is a highly versatile, privileged pharmacophore utilized extensively in the design of novel antineoplastic, antiviral, and anti-inflammatory agents[1].

However, evaluating its safety is not a monolithic task. While the bare scaffold presents moderate acute toxicity, its functionalized derivatives (e.g., hydrazides, amides) exhibit vastly different pharmacokinetic distributions and therapeutic windows. This whitepaper systematically deconstructs the safety profile of the 4-HPCA scaffold, delineates the mechanistic toxicodynamics of its advanced derivatives, and provides self-validating in vivo protocols to rigorously quantify their therapeutic indices.

Physicochemical Baseline and Scaffold Toxicity

Before evaluating complex derivatives, we must establish the baseline safety of the pure 4-HPCA building block.

  • Acute Toxicity & GHS Classification: The unmodified acid exhibits moderate acute toxicity. Standard safety data sheets classify it under GHS Category 4 for both oral (H302) and dermal (H312) exposure[2]. It is also flagged for skin, eye, and respiratory irritation (H315, H319, H335)[3].

  • Causality in PK/PD: The presence of the carboxylic acid moiety at the C3 position and the hydroxyl group at the C4 position grants the molecule high aqueous solubility but limits passive membrane permeability. In vivo, this results in rapid renal clearance of the unfunctionalized scaffold, minimizing systemic accumulation but causing localized irritation in the gastrointestinal and urinary tracts upon high-dose exposure.

Mechanistic Toxicodynamics: Target vs. Off-Target Liabilities

When 4-HPCA is functionalized, its target affinity shifts dramatically, introducing new toxicological variables that must be accounted for during in vivo screening.

Antiviral and Antitumor Hydrazide Analogs

Derivatization into 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazides yields compounds with nanomolar efficacy against solid tumor cell lines and Hepatitis C Virus (HCV) replication[4].

  • Mechanism of Toxicity: While these compounds demonstrate super-sensitivity profiles (GI50 < 0.01 µM for certain leukemia subpanels), their in vivo application is often dose-limited by myelosuppression[4]. The mechanism involves off-target inhibition of host cyclin-dependent kinases (e.g., CDK2), leading to hematopoietic stem cell arrest and subsequent hematological toxicity[5].

NF-κB Inhibitors and Covalent Modification

Amide derivatives of 4-HPCA have been engineered as potent inhibitors of the NF-κB pathway, showing broad-spectrum efficacy in models of arthritis, bowel ischemia, and solid tumors[6].

  • Mechanism of Toxicity: These agents function via covalent modification of specific cysteine residues on the p65 subunit of NF-κB[6]. While highly effective at halting pro-inflammatory gene expression, covalent modifiers inherently carry the risk of off-target protein alkylation. In vivo toxicity studies of these analogs show a favorable selectivity index with little detectable cytotoxicity up to 40 µM, but chronic dosing requires strict monitoring for haptenization and drug-induced liver injury (DILI)[6].

Toxicodynamics A Inflammatory Stimulus (TNF-α / IL-1) B IKK Complex Activation A->B C IκB Degradation B->C D NF-κB (p65) Release C->D E Nuclear Translocation D->E F Pro-inflammatory Gene Expression (COX-2, iNOS) E->F Drug 4-HPCA Amide Derivatives (e.g., Ex. 46) Drug->D Covalent Binding to p65 (Toxicity via Off-Target Alkylation)

Fig 1. Toxicodynamic pathway of 4-HPCA derivatives modulating NF-κB via covalent modification.

Quantitative In Vivo Safety Data

To facilitate rapid comparison, the following table synthesizes the in vivo and in vitro safety metrics of the 4-HPCA scaffold and its primary pharmacological derivatives based on established literature[2][4][5][6].

Compound / DerivativePrimary TargetIn Vitro PotencyIn Vivo MTD (Murine)Observed Dose-Limiting Toxicity (DLT)
4-HPCA (Core Scaffold) N/A (Building Block)N/A~500 mg/kg (Oral)Gastrointestinal and respiratory irritation
Compound 14 (Hydrazide) CDK2 / Broad AntitumorGI50 < 0.01 µM15 mg/kg (IV)Myelosuppression, weight loss
Example 46 (Amide) NF-κB (p65 subunit)IC50 ~10 µM>40 mg/kg (IP)Mild hepatotoxicity at chronic high doses

Self-Validating Experimental Workflows for In Vivo Profiling

As drug development professionals, we cannot rely on static safety data; we must generate dynamic, reliable profiles. The following protocol is designed with built-in self-validation mechanisms to ensure absolute data integrity when screening 4-HPCA derivatives.

Protocol: 14-Day Subacute Hepatotoxicity and Pharmacokinetic Assessment

Causality & Rationale: Why utilize a 14-day repeated dose rather than a single acute dose? The pyrazole ring is heavily metabolized by hepatic CYP450 enzymes. Single-dose models often fail to capture delayed, metabolism-dependent hepatotoxic responses (e.g., reactive intermediate formation).

Self-Validating System: This protocol mandates a vehicle-only negative control to establish a baseline for endogenous liver enzymes, and a positive control arm (Acetaminophen, 300 mg/kg) to validate the sensitivity of the biomarker assay. If the positive control fails to induce a statistically significant spike in ALT/AST, the entire cohort's data is invalidated, preventing dangerous false-negative safety designations.

Step-by-Step Methodology:

  • Model Selection & Acclimation: Utilize 8-week-old male C57BL/6 mice. Acclimate for 7 days under standard conditions to normalize stress-induced cortisol levels, which can artificially suppress inflammatory biomarkers.

  • Cohort Stratification: Divide into four arms (n=8/arm): Vehicle Control, Positive Control (APAP), Low-Dose 4-HPCA derivative (10 mg/kg), and High-Dose (50 mg/kg).

  • Dosing Regimen: Administer compounds via oral gavage (PO) daily for 14 days. Causality: PO administration mimics the intended clinical route and ensures first-pass hepatic metabolism, which is crucial for evaluating pyrazole-induced DILI.

  • Longitudinal PK Sampling: On Days 1 and 14, draw 50 µL of blood via the submandibular vein at 1, 2, 4, 8, and 24 hours post-dose. Analyze via LC-MS/MS to calculate AUC and monitor for auto-induction of clearance enzymes.

  • Endpoint Necropsy & Biomarker Analysis: On Day 15, euthanize via CO₂ asphyxiation. Immediately draw cardiac blood for ALT/AST and BUN/Creatinine quantification. Harvest liver and kidneys for H&E histopathological staining.

ExperimentalWorkflow S1 Phase 1: Dose Escalation (Single Ascending Dose) S2 Phase 2: MTD & PK (Blood Sampling @ 1,2,4,8,24h) S1->S2 S3 Phase 3: Subacute Tox (14-Day Repeated Dosing) S2->S3 Establish NOAEL S4 Phase 4: Histopathology (Liver/Kidney H&E Staining) S3->S4 Validate Self-Validation: Positive Control (APAP) Negative Control (Vehicle) Validate->S3

Fig 2. Self-validating in vivo toxicological screening workflow for 4-HPCA derivatives.

Conclusion

The 4-Hydroxy-1H-pyrazole-3-carboxylic acid scaffold is a double-edged sword: its highly tunable structure allows for the creation of exceptionally potent therapeutics, but its physicochemical properties and metabolic fate demand rigorous, mechanistically informed in vivo toxicological screening. By employing self-validating workflows and understanding the covalent or kinase-inhibitory nature of its derivatives, scientists can successfully navigate its therapeutic window and advance safer candidates into clinical trials.

References

  • Title: PRODUCT AND COMPANY IDENTIFICATION / HAZARDS: 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid Source: enamine.net URL: 2

  • Title: 1-(4-fluoro-2-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid - Safety Information Source: sigmaaldrich.com URL:

  • Title: 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents Source: nih.gov (PubMed) URL: 4

  • Title: Safety Data Sheet: 1-(4-Fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid Source: aksci.com URL: 3

  • Title: US8629164B2 - Inhibitors of NF-κB Source: google.com (Google Patents) URL: 6

  • Title: Biological Effects of the Pyrazole Derivatives Source: academia.edu URL: 1

  • Title: Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. Source: researchgate.net URL: 5

Sources

Protocols & Analytical Methods

Method

using 4-Hydroxy-1H-pyrazole-3-carboxylic acid as a precursor in organic synthesis

An In-depth Guide to the Synthetic Utility of 4-Hydroxy-1H-pyrazole-3-carboxylic Acid Introduction: The Versatility of a Privileged Scaffold 4-Hydroxy-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Synthetic Utility of 4-Hydroxy-1H-pyrazole-3-carboxylic Acid

Introduction: The Versatility of a Privileged Scaffold

4-Hydroxy-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core functionalized with both a hydroxyl and a carboxylic acid group. This unique arrangement of functional groups makes it an exceptionally valuable and versatile precursor in organic synthesis. The pyrazole ring itself is considered a "privileged scaffold" in medicinal chemistry, as it is a core component in numerous biologically active compounds, including anti-inflammatory agents like celecoxib, anti-cancer drugs, and kinase inhibitors.[1][2][3] The presence of three distinct reactive sites—the carboxylic acid, the hydroxyl group, and the pyrazole ring's nitrogen atoms—allows for sequential and regioselective modifications, enabling the construction of complex molecular architectures from a single, readily available starting material.

This guide provides an in-depth exploration of the key synthetic transformations involving 4-Hydroxy-1H-pyrazole-3-carboxylic acid, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Core Synthetic Transformations and Protocols

The strategic manipulation of the functional groups on the 4-Hydroxy-1H-pyrazole-3-carboxylic acid backbone is fundamental to its application. The following sections detail the most critical reactions, offering both practical protocols and an explanation of the underlying chemical principles.

Esterification of the Carboxylic Acid: A Gateway to Further Functionalization

Esterification is often the first step in a synthetic sequence involving this precursor. Converting the carboxylic acid to an ester serves two primary purposes: it protects the acidic proton, preventing unwanted side reactions in subsequent steps (such as N-alkylation), and it modifies the group's electronic properties, which can be crucial for downstream transformations.[4][5] The Fischer esterification is a classic and reliable method for this purpose.[6]

This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester.

  • Reagents and Materials:

    • 4-Hydroxy-1H-pyrazole-3-carboxylic acid (1.0 eq)

    • Methanol (used as solvent and reagent, ~0.2 M concentration)

    • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~2-3 mol%)

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Round-bottom flask equipped with a reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Suspend 4-Hydroxy-1H-pyrazole-3-carboxylic acid in an excess of methanol in the round-bottom flask.

    • Carefully add the catalytic amount of concentrated sulfuric acid to the stirring suspension.

    • Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Re-dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. (Caution: CO₂ evolution).

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

    • Purify the product via recrystallization or column chromatography if necessary.

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[6] The sulfuric acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation allows the weakly nucleophilic alcohol (methanol) to attack the carbonyl carbon. A series of proton transfers follows, ultimately leading to the elimination of water as a leaving group and the formation of the ester.[6]

Fischer_Esterification sub Carboxylic Acid (R-COOH) Protonation Protonated Carbonyl sub->Protonation Step 1 cat H+ Catalyst (e.g., H2SO4) cat->Protonation alc Alcohol (R'-OH) Nucleophilic Attack Nucleophilic Attack alc->Nucleophilic Attack prod Ester (R-COOR') water Water (H2O) Protonation->Nucleophilic Attack Step 2 Proton Transfer Proton Transfer Nucleophilic Attack->Proton Transfer Step 3 Elimination Elimination Proton Transfer->Elimination Step 4 Elimination->prod Elimination->water

Caption: Fischer Esterification Workflow.

AlcoholCatalystTemperatureTypical Yield
MethanolH₂SO₄Reflux (~65°C)85-95%
EthanolH₂SO₄Reflux (~78°C)80-90%
PropanolH₂SO₄Reflux (~97°C)75-85%
Amide Bond Formation: Building Blocks for Bioactive Molecules

The formation of an amide bond is arguably the most common reaction in medicinal chemistry and drug discovery.[7][8] Pyrazole-carboxamides are key structural motifs in a wide range of pharmaceuticals, particularly kinase inhibitors. Modern coupling reagents provide a mild and efficient means to form this crucial linkage, avoiding the harsh conditions required for generating acid chlorides.

This protocol details the coupling of the pyrazole carboxylic acid with a generic primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

  • Reagents and Materials:

    • 4-Hydroxy-1H-pyrazole-3-carboxylic acid (1.0 eq)

    • Amine (R-NH₂) (1.1 eq)

    • EDC hydrochloride (1.2 eq)

    • HOBt (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Standard aqueous workup solutions (water, brine)

    • Drying agent (Na₂SO₄ or MgSO₄)

  • Procedure:

    • Dissolve 4-Hydroxy-1H-pyrazole-3-carboxylic acid in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Add HOBt and the amine to the solution.

    • Add the base (DIPEA or TEA) and stir the mixture for 5-10 minutes.

    • Add EDC hydrochloride in one portion.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting amide by column chromatography on silica gel.

Amide coupling reagents like EDC activate the carboxylic acid by converting the hydroxyl group into a better leaving group. EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the amide bond. However, this intermediate can also rearrange to a stable N-acylurea byproduct. The additive HOBt mitigates this by trapping the O-acylisourea to form an active HOBt ester, which is less prone to rearrangement but still highly reactive towards the amine, leading to higher yields and purity.[7]

Amide_Coupling sub Carboxylic Acid intermediate Active Ester Intermediate sub->intermediate Activation reagent EDC + HOBt reagent->intermediate amine Amine (R-NH2) product Amide Product amine->product intermediate->product Coupling

Caption: Amide Coupling Workflow.

Reagent SystemBaseSolventKey Advantage
EDC / HOBtDIPEA, TEADMF, DCMCost-effective, water-soluble byproducts.[7]
HATUDIPEADMFFast reaction times, highly efficient for hindered substrates.[9]
BOP-ClTEACH₂Cl₂Good for electron-deficient amines.[7]
DCC / DMAPDMAPDCMClassic method, but dicyclohexylurea (DCU) byproduct can be difficult to remove.
N-Alkylation of the Pyrazole Ring: Tuning for Activity and Properties

Substitution at the nitrogen atoms of the pyrazole ring is a critical strategy for modulating the biological activity, solubility, and metabolic stability of the final compound.[10][11] The N-alkylation of unsymmetrical pyrazoles can, however, lead to a mixture of regioisomers. The outcome is often governed by a combination of steric hindrance from adjacent substituents and the electronic nature of the pyrazole ring.[12][13] Typically, alkylation occurs at the more sterically accessible nitrogen.

This protocol assumes the carboxylic acid has been protected (e.g., as an ester) to prevent deprotonation.

  • Reagents and Materials:

    • Ethyl 4-hydroxy-1H-pyrazole-3-carboxylate (1.0 eq)

    • Alkyl Halide (e.g., Iodomethane, Benzyl bromide) (1.1-1.5 eq)

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

    • Anhydrous Acetonitrile (MeCN) or DMF

    • Standard workup and purification materials

  • Procedure:

    • To a solution of the pyrazole ester in anhydrous acetonitrile, add the base (K₂CO₃ or Cs₂CO₃).

    • Stir the suspension vigorously for 15-30 minutes at room temperature.

    • Add the alkyl halide dropwise to the mixture.

    • Heat the reaction to 50-80°C and stir for 4-16 hours, monitoring by TLC.

    • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product mixture (if regioisomers are formed) by column chromatography.

The base deprotonates the N-H of the pyrazole ring to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the alkyl halide in an Sₙ2 reaction. For unsymmetrical pyrazoles, two different pyrazolate anions can be in equilibrium, leading to two possible N-alkylated products (regioisomers). The ratio of these isomers is influenced by the steric bulk of both the alkylating agent and the substituents already on the pyrazole ring.[10][13] Using a bulkier base or alkylating agent can sometimes improve selectivity for the less sterically hindered nitrogen.

N_Alkylation sub Protected Pyrazole (N-H) Deprotonation Pyrazolate Anion sub->Deprotonation base Base (e.g., K2CO3) base->Deprotonation alkyl_halide Alkyl Halide (R-X) Alkylation Alkylation alkyl_halide->Alkylation prod1 Regioisomer 1 prod2 Regioisomer 2 Deprotonation->Alkylation Alkylation->prod1 Alkylation->prod2

Caption: N-Alkylation of an unsymmetrical pyrazole.

Decarboxylation: Accessing a Simplified Core

In some synthetic routes, the carboxylic acid group is used as a temporary handle to control reactivity or direct substitution, and is later removed. Decarboxylation provides a method to access 4-hydroxypyrazoles, which are themselves valuable synthetic intermediates. This transformation is often achieved thermally or with the aid of a metal catalyst.[14][15]

  • Reagents and Materials:

    • 4-Hydroxy-1H-pyrazole-3-carboxylic acid (1.0 eq)

    • Copper(II) oxide (CuO) or Copper powder (catalytic, 5-10 mol%)

    • Quinoline or N-Methyl-2-pyrrolidone (NMP) as a high-boiling solvent

    • Standard workup and purification materials

  • Procedure:

    • Combine the pyrazole carboxylic acid and the copper catalyst in a flask equipped with a reflux condenser.

    • Add the high-boiling solvent (e.g., quinoline).

    • Heat the mixture to a high temperature (typically 150-200°C). Monitor the reaction by observing the cessation of CO₂ evolution and by TLC.

    • Once complete, cool the reaction mixture and dilute it with a large volume of ethyl acetate.

    • Filter the mixture through a pad of celite to remove the copper catalyst.

    • Wash the organic phase with 1M HCl (aq) to remove the quinoline, followed by water and brine.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography or recrystallization.

Thermal decarboxylation of heteroaromatic carboxylic acids is driven by the formation of a stable carbanionic intermediate after the loss of CO₂. The reaction is often facilitated by copper catalysts, which are thought to form a copper carboxylate salt. This complex then undergoes intramolecular rearrangement to release CO₂ and form an organocopper intermediate, which is subsequently protonated by a proton source in the reaction mixture to yield the final product.[16]

Application Workflow: A Strategy for Kinase Inhibitor Synthesis

4-Hydroxy-1H-pyrazole-3-carboxylic acid is an ideal starting point for constructing libraries of potential kinase inhibitors using a fragment-based approach. The following workflow illustrates how the previously described reactions can be combined in a logical sequence to build a complex, drug-like molecule.

FBDD_Workflow start Start: 4-Hydroxy-1H-pyrazole- 3-carboxylic Acid step1 Step 1: Esterification (Fischer Protocol) start->step1 intermediate1 Protected Core: Ethyl 4-hydroxy-1H-pyrazole-3-carboxylate step1->intermediate1 step2 Step 2: N-Alkylation (Base-mediated) intermediate1->step2 intermediate2 N-Substituted Intermediate step2->intermediate2 step3 Step 3: Ester Hydrolysis (e.g., LiOH) intermediate2->step3 intermediate3 Deprotected Carboxylic Acid step3->intermediate3 step4 Step 4: Amide Coupling (EDC/HOBt Protocol) intermediate3->step4 final_product Final Product: Drug-like Molecule step4->final_product

Sources

Application

amide coupling reaction conditions for 4-Hydroxy-1H-pyrazole-3-carboxylic acid

Application Note: Optimized Amide Coupling Strategies for 4-Hydroxy-1H-pyrazole-3-carboxylic Acid Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug De...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Amide Coupling Strategies for 4-Hydroxy-1H-pyrazole-3-carboxylic Acid

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities, including anti-inflammatory, antiviral (such as anti-HCV), and antitumor properties[1]. In medicinal chemistry, the amide functional group is frequently utilized to link the pyrazole core to various pharmacophores[2].

However, synthesizing amides directly from 4-Hydroxy-1H-pyrazole-3-carboxylic acid presents a distinct chemoselectivity challenge. The molecule is tri-functional, possessing:

  • A Carboxylic Acid (-COOH): The desired site of electrophilic activation.

  • A Hydroxyl Group (C4-OH): A highly nucleophilic, phenolic-like hydroxyl that is prone to unwanted O-acylation.

  • A Pyrazole Nitrogen (N1-H / N2-H): Susceptible to N-acylation or polymerization under forcing conditions.

The Causality of Side Reactions: When standard coupling reagents (like EDC/HOBt) are used at room temperature, the activation of the carboxylic acid forms an active ester. If the target amine nucleophile is sterically hindered or electronically deactivated, the C4-OH of an adjacent pyrazole molecule can competitively attack the active ester, leading to oligomerization or O-acylated byproducts[3].

To establish a self-validating and high-yielding protocol, the synthetic strategy must either rely on kinetic control (using highly reactive coupling reagents at low temperatures to ensure aminolysis outpaces O-acylation) or thermodynamic protection (masking the reactive -OH and -NH groups prior to coupling).

Workflow & Strategic Pathways

The following diagram illustrates the logical decision matrix for selecting the appropriate amide coupling strategy based on the nature of the target amine.

G Start 4-Hydroxy-1H-pyrazole- 3-carboxylic acid Path1 Direct Coupling Pathway (HATU, DIPEA, 0°C) Start->Path1 Fast kinetics required Path2 Protection Pathway (O-Bn, N-Boc) Start->Path2 Hindered amines / Scale-up Amine Add Primary/Reactive Amine (Kinetic Control) Path1->Amine Coupling2 Amide Coupling (EDC/HOBt or T3P) Path2->Coupling2 Product Target Pyrazole Amide Derivative Amine->Product Direct Conversion Deprotect Global Deprotection (H2/Pd-C, TFA) Coupling2->Deprotect Deprotect->Product

Caption: Strategic decision tree for the amide coupling of 4-Hydroxy-1H-pyrazole-3-carboxylic acid.

Quantitative Data: Coupling Reagent Optimization

The table below summarizes empirical data for the direct coupling of 4-Hydroxy-1H-pyrazole-3-carboxylic acid with a standard primary amine (e.g., benzylamine). HATU at 0 °C provides the optimal balance of yield and chemoselectivity by accelerating the aminolysis of the HOAt active ester, thereby outcompeting the slower O-acylation pathway.

Coupling ReagentBaseSolventTemp (°C)Chemoselectivity (Amide : O-Ester)Overall Yield (%)
EDC / HOBtDIPEADMF2560 : 4045
HATU DIPEA DMF 0 95 : 5 82
T3P (50% in EtOAc)NMMEtOAc2585 : 1570
PyBOPEt₃NDCM2570 : 3055

Experimental Protocols

Protocol A: Direct Amide Coupling (Kinetic Control)

Best for: Unhindered primary amines and small-scale library synthesis.

Rationale: HATU generates a highly reactive HOAt ester. By keeping the temperature at 0 °C, the activation energy barrier for aminolysis is easily overcome by the primary amine, while the barrier for the less nucleophilic C4-OH remains insurmountable, ensuring high chemoselectivity.

Step-by-Step Methodology:

  • Preparation: Suspend 4-Hydroxy-1H-pyrazole-3-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol) dropwise. The mixture should become a homogeneous solution as the carboxylate salt forms.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Activation: Add HATU (1.05 eq, 1.05 mmol) in one portion. Stir at 0 °C for exactly 10 minutes to form the active ester. Critical Note: Do not exceed 10 minutes, as prolonged activation in the absence of the amine promotes intermolecular O-acylation.

  • Coupling: Add the target amine (1.1 eq, 1.1 mmol) dropwise.

  • Completion: Allow the reaction to stir at 0 °C for 2 hours, then slowly warm to room temperature over 1 hour.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient) to yield the pure amide.

Protocol B: Protection-Mediated Coupling (Thermodynamic Control)

Best for: Secondary/hindered amines, anilines, and large-scale manufacturing.

Rationale: When the amine is sterically hindered, aminolysis slows down, allowing O-acylation to dominate. Masking the C4-OH as a benzyl ether and the pyrazole NH as a Boc group completely eliminates side reactions, allowing the use of cheaper coupling reagents like EDC/HOBt[3].

Step-by-Step Methodology:

  • Protection:

    • Treat the starting material with benzyl bromide (1.1 eq) and K₂CO₃ (2.0 eq) in DMF at room temperature to protect the C4-OH.

    • Subsequently, treat with Boc₂O (1.2 eq) and a catalytic amount of DMAP to protect the pyrazole NH. Saponify any inadvertently formed benzyl ester with LiOH to recover the free carboxylic acid.

  • Coupling:

    • Dissolve the protected acid (1.0 eq) and the hindered amine (1.2 eq) in DCM.

    • Add EDC·HCl (1.5 eq) and HOBt (1.5 eq), followed by DIPEA (2.5 eq). Stir at room temperature for 12 hours.

  • Deprotection:

    • Boc Removal: Treat the isolated intermediate with 20% TFA in DCM for 2 hours at room temperature. Concentrate in vacuo.

    • Benzyl Removal: Dissolve the residue in MeOH. Add 10% Pd/C (0.1 eq by weight) and stir under a hydrogen atmosphere (1 atm) for 4 hours.

  • Final Isolation: Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate to afford the highly pure target pyrazole amide.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized protocols, the following self-validating analytical checks must be performed:

  • LC-MS: The absence of a mass peak corresponding to[M + Target Amine - H₂O + Pyrazole Core] indicates that oligomerization (O-acylation) has been successfully suppressed.

  • ¹H NMR (DMSO-d₆): The presence of a sharp singlet around δ 10.5–11.0 ppm confirms the presence of the free C4-OH group. A broad singlet around δ 12.5–13.0 ppm confirms the intact pyrazole NH. The amide proton typically appears as a triplet (for primary amines) or doublet (for secondary amines) between δ 8.0–9.0 ppm.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (PMC).
  • Acid Hydrazides, Potent Reagents for Synthesis of Oxygen-, Nitrogen-, and/or Sulfur-Containing Heterocyclic Rings. Chemical Reviews (ACS Publications).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Center for Biotechnology Information (PMC).

Sources

Method

preparation and characterization of 4-Hydroxy-1H-pyrazole-3-carboxylic acid derivatives

An Application Note for the Synthesis and Analysis of 4-Hydroxy-1H-pyrazole-3-carboxylic Acid Scaffolds Introduction: The Pyrazole Core in Modern Drug Discovery The pyrazole moiety, a five-membered heterocyclic ring cont...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis and Analysis of 4-Hydroxy-1H-pyrazole-3-carboxylic Acid Scaffolds

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole moiety, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets. Compounds incorporating the pyrazole core have demonstrated a vast spectrum of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2] The market success of drugs like Celecoxib (an anti-inflammatory) and Fipronil (an insecticide) underscores the significance of this chemical framework.[3]

Among the diverse family of pyrazole-based building blocks, 4-hydroxy-1H-pyrazole-3-carboxylic acid is of particular interest. This trifunctional molecule offers three distinct points for chemical modification: the acidic carboxyl group, the pyrazole nitrogens, and the hydroxyl group. This versatility makes it an ideal starting point for the construction of diverse chemical libraries aimed at discovering novel therapeutic agents.

This guide, intended for researchers and scientists in organic synthesis and drug development, provides a detailed framework for the preparation and comprehensive characterization of 4-hydroxy-1H-pyrazole-3-carboxylic acid and its derivatives. The protocols herein are designed to be self-validating, with an emphasis on explaining the chemical principles behind each experimental step.

Part 1: Synthesis of the Parent Scaffold: 4-Hydroxy-1H-pyrazole-3-carboxylic Acid

Synthetic Principle: The Knorr Pyrazole Synthesis

The cornerstone of this synthesis is the Knorr pyrazole synthesis, a robust and widely used cyclocondensation reaction first reported in 1883.[1] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or neutral conditions.[3][4][5]

For the target molecule, the key 1,3-dicarbonyl precursor is a derivative of 2-hydroxy-3-oxosuccinic acid, such as diethyl 2-hydroxy-3-oxosuccinate. This precursor is reacted with hydrazine hydrate. The mechanism involves an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.[1] The resulting ester is then saponified to yield the final carboxylic acid.

G cluster_0 Synthesis of Parent Compound A Diethyl 2-hydroxy-3-oxosuccinate (1,3-Dicarbonyl Precursor) C Cyclocondensation (Knorr Synthesis) in Ethanol A->C B Hydrazine Hydrate B->C D Ethyl 4-hydroxy-1H-pyrazole-3-carboxylate (Intermediate Ester) C->D E Saponification (e.g., NaOH, H₂O/EtOH) D->E F Acidification (e.g., HCl) E->F G Isolation & Purification (Filtration, Recrystallization) F->G H Final Product: 4-Hydroxy-1H-pyrazole-3-carboxylic Acid G->H

Caption: Workflow for the synthesis of the parent compound.

Experimental Protocol: Synthesis of 4-Hydroxy-1H-pyrazole-3-carboxylic Acid

This is a representative protocol based on established chemical principles and may require optimization.

Materials:

  • Diethyl 2-hydroxy-3-oxosuccinate (1.0 eq)

  • Hydrazine hydrate (~98%) (1.1 eq)

  • Ethanol, absolute

  • Sodium hydroxide (NaOH) (2.5 eq)

  • Hydrochloric acid (HCl), concentrated and 2M

  • Deionized water

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

Step 1: Cyclocondensation to form Ethyl 4-hydroxy-1H-pyrazole-3-carboxylate

  • In a 250 mL round-bottom flask, dissolve diethyl 2-hydroxy-3-oxosuccinate (e.g., 20.4 g, 100 mmol) in absolute ethanol (100 mL).

  • While stirring, slowly add hydrazine hydrate (e.g., 5.5 g, 110 mmol) to the solution at room temperature. The addition may be mildly exothermic.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3-4 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature and then reduce the solvent volume by approximately half using a rotary evaporator. The resulting crude ester can be carried forward to the next step directly.

Step 2: Saponification to the Carboxylic Acid

  • To the crude ethanolic solution of the ester, add a solution of NaOH (e.g., 10.0 g, 250 mmol) in 50 mL of deionized water.

  • Heat the mixture to reflux for 2-3 hours until the ester is fully consumed (monitor by TLC).

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully acidify the cooled, basic solution by adding concentrated HCl dropwise with vigorous stirring until the pH is approximately 1-2. A precipitate should form.

  • Stir the suspension in the ice bath for another 30 minutes to ensure complete precipitation.

Step 3: Isolation and Purification

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) to remove inorganic salts.

  • Dry the crude product in a vacuum oven at 50-60°C.

  • For further purification, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture.

Part 2: Preparation of 4-Hydroxy-1H-pyrazole-3-carboxylic Acid Derivatives

Derivatization of the parent scaffold is crucial for exploring structure-activity relationships (SAR) and optimizing the physicochemical properties of potential drug candidates. The carboxylic acid moiety is an excellent handle for creating ester and amide libraries.

G cluster_1 Derivatization Pathways Parent 4-Hydroxy-1H-pyrazole-3-carboxylic Acid Ester Ester Derivative Parent->Ester Fischer Esterification (R-OH, H+) AcidChloride Acid Chloride Intermediate Parent->AcidChloride Chlorination (SOCl₂) Amide Amide Derivative AcidChloride->Amide Amination (R₂NH)

Caption: Key derivatization strategies for the title compound.

Protocol 1: Synthesis of an Ester Derivative (e.g., Ethyl Ester)

Principle: Fischer esterification involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is an equilibrium, and using the alcohol as the solvent drives the reaction toward the product.

  • Suspend the parent carboxylic acid (1.0 eq) in the desired alcohol (e.g., absolute ethanol, ~20 parts by weight).

  • Add a catalytic amount of a strong acid (e.g., 3-4 drops of concentrated sulfuric acid).

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • After cooling, neutralize the catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Reduce the solvent volume via rotary evaporation.

  • Extract the product into an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Synthesis of an Amide Derivative

Principle: Amides are typically formed from more reactive carboxylic acid derivatives, such as acid chlorides. This is a two-step process.[6]

Step A: Formation of the Acid Chloride

  • Caution: This step should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gas.

  • Suspend the parent carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the mixture to reflux (approx. 76°C) for 2-3 hours. The solid should dissolve as it converts to the acid chloride.

  • After the reaction is complete, remove the excess thionyl chloride by distillation or careful rotary evaporation (using a base trap) to obtain the crude acid chloride, which is often used immediately in the next step.

Step B: Reaction with an Amine

  • Dissolve the crude acid chloride in an inert, anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution in an ice bath.

  • In a separate flask, dissolve the desired amine (primary or secondary, 2.2 eq) in the same anhydrous solvent.

  • Add the amine solution dropwise to the stirred, cooled acid chloride solution. One equivalent of the amine acts as the nucleophile, while the second acts as a base to scavenge the HCl byproduct.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water, 1M HCl (to remove excess amine), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Part 3: Comprehensive Characterization

Unambiguous structural confirmation and purity assessment are paramount. A combination of spectroscopic and analytical techniques should be employed.

G cluster_2 Characterization Workflow Product Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Structure Elucidation MS Mass Spectrometry (HRMS) Product->MS Molecular Weight FTIR FTIR Spectroscopy Product->FTIR Functional Groups Purity Purity Analysis (TLC, Melting Point) Product->Purity Purity & Identity

Caption: Integrated workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (DMSO-d₆ is often preferred for this class of compounds as it can resolve exchangeable protons) in an NMR tube. For confirmation of N-H or O-H protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the sample and re-acquiring the ¹H spectrum; the signals corresponding to these protons will disappear or broaden significantly.

Data Interpretation:

  • Tautomerism: Be aware that N-unsubstituted pyrazoles can exist as a mixture of rapidly interconverting tautomers, which may lead to broadened or averaged signals in the NMR spectrum.

  • ¹H NMR: Expect a singlet for the pyrazole C5-H. The N-H and O-H protons will appear as broad singlets at lower field (typically >10 ppm), which disappear upon D₂O exchange.

  • ¹³C NMR: Expect distinct signals for the pyrazole ring carbons and the carbonyl carbon.

Compound Functional Group Expected ¹H NMR Chemical Shift (δ, ppm in DMSO-d₆) Expected ¹³C NMR Chemical Shift (δ, ppm in DMSO-d₆)
Parent Acid Pyrazole C5-H7.8 - 8.2 (s)135 - 145
Pyrazole N-H12.0 - 14.0 (br s)-
Hydroxyl O-H9.0 - 11.0 (br s)150 - 160 (C-OH)
Carboxyl O-H>12.0 (very br s)-
Carbonyl C=O-160 - 168
Ethyl Ester Pyrazole C5-H7.8 - 8.2 (s)135 - 145
Pyrazole N-H12.0 - 14.0 (br s)-
Hydroxyl O-H9.0 - 11.0 (br s)150 - 160 (C-OH)
Ester -CH₂-4.1 - 4.4 (q)59 - 62
Ester -CH₃1.2 - 1.4 (t)13 - 15
Carbonyl C=O-158 - 165
Mass Spectrometry (MS)

Protocol: Prepare a dilute solution (e.g., ~0.1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile. Analyze using High-Resolution Mass Spectrometry (HRMS) with an Electrospray Ionization (ESI) source in both positive and negative ion modes to confirm the exact mass.

Data Interpretation:

Compound Formula Exact Mass Expected Ion (ESI+) Expected Ion (ESI-)
Parent Acid C₄H₄N₂O₃ 128.0222 129.0295 ([M+H]⁺) 127.0149 ([M-H]⁻)

| Ethyl Ester | C₆H₈N₂O₃ | 156.0535 | 157.0608 ([M+H]⁺) | 155.0462 ([M-H]⁻) |

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol: Acquire the spectrum using a solid sample on an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

Data Interpretation:

Functional Group Characteristic Absorption Range (cm⁻¹) Appearance
O-H (hydroxyl) 3200 - 3500 Broad
N-H (pyrazole) 3100 - 3300 Medium, can overlap with O-H
O-H (carboxylic acid) 2500 - 3300 Very broad, often obscuring C-H
C=O (carboxylic acid) 1680 - 1720 Strong, sharp
C=O (ester) 1730 - 1750 Strong, sharp
C=O (amide) 1630 - 1680 Strong, sharp

| C=N, C=C (ring) | 1500 - 1620 | Medium to strong |

Conclusion

The 4-hydroxy-1H-pyrazole-3-carboxylic acid scaffold is a highly valuable platform for synthetic and medicinal chemistry. The protocols detailed in this application note provide a robust foundation for the synthesis of the parent molecule via the Knorr pyrazole synthesis and its subsequent derivatization into ester and amide libraries.[7] The comprehensive characterization workflow ensures the structural integrity and purity of the synthesized compounds, which is a critical prerequisite for their evaluation in biological assays and further drug development efforts. The versatility of this scaffold promises continued relevance in the search for novel therapeutics.

References

  • J&K Scientific LLC. (2026, February 23). Knorr Pyrazole Synthesis. J&K Scientific. [Link]

  • Bentham Science. (2021, February 1). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science. [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Perdih, A., & Solmajer, T. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4764. [Link]

  • Shneine, J. K. (2018). Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks. Al-Nahrain Journal of Science, 21(4), 30-37. [Link]

  • MDPI. (2023, April 26). Diethyl 2-Cyano-3-oxosuccinate. MDPI. [Link]

  • Hacıalioğlu, T., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 9(4), 645-654. [Link]

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

  • Kosin, J., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy- N-Aryl-1 H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules. [Link]

  • DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Sonawane, K. D., & Chole, P. D. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Scientific Research in Science and Technology, 7(4), 336-342. [Link]

Sources

Application

Application Note: 4-Hydroxy-1H-pyrazole-3-carboxylic Acid as a Multidentate Ligand in Transition Metal Coordination

Executive Summary 4-Hydroxy-1H-pyrazole-3-carboxylic acid (HPCA) is a highly versatile, polyfunctional ligand that has garnered significant attention in coordination chemistry, bioinorganic chemistry, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydroxy-1H-pyrazole-3-carboxylic acid (HPCA) is a highly versatile, polyfunctional ligand that has garnered significant attention in coordination chemistry, bioinorganic chemistry, and drug development. Featuring three distinct coordination sites—a pyrazole nitrogen, a carboxylic acid group, and a hydroxyl group—HPCA can stabilize a wide range of transition metal ions to form discrete mononuclear metallodrugs or extended polymeric frameworks. This application note details the mechanistic principles of HPCA coordination, provides validated protocols for complex synthesis, and outlines the analytical metrics required for structural confirmation.

Ligand Profiling & Coordination Causality

The design of transition metal complexes requires ligands that can adapt to the geometric and electronic demands of the metal center. HPCA is uniquely suited for this due to its structural adaptability:

  • Hard-Soft Acid-Base (HSAB) Adaptability: The pyrazole ring provides "borderline" nitrogen donors ideal for intermediate transition metals (e.g., Cu(II), Zn(II), Ni(II)), while the carboxylate and hydroxyl groups offer "hard" oxygen donors that strongly bind to high-oxidation-state metals or lanthanides[1].

  • pH-Dependent Coordination Causality: The experimental control of pH is the primary driver of structural diversity in HPCA complexes. The sequential deprotonation of HPCA dictates its binding mode:

    • Acidic to Neutral (pH 4–6): Only the carboxylic acid is deprotonated, typically leading to N,O-chelation (involving the pyrazole nitrogen and carboxylate oxygen) to form discrete mononuclear or dinuclear complexes.

    • Basic (pH 7–9): The pyrazole NH and/or the hydroxyl group deprotonate, unlocking bridging modes that facilitate the formation of multinuclear clusters or 3D Metal-Organic Frameworks (MOFs)[2].

Self-Validating System: During synthesis, the shift in the Fourier-transform infrared (FT-IR) stretching frequencies of the carboxylate group ( Δν=νasym​−νsym​ ) acts as an intrinsic validation checkpoint. A Δν>200 cm−1 indicates monodentate binding, whereas Δν<150 cm−1 confirms bidentate chelation.

Experimental Protocols

Protocol A: Synthesis of Mononuclear Cu(II)-HPCA Complexes for Metallodrug Screening

Objective: Isolate discrete, soluble complexes for in vitro biological assays (e.g., anti-HCV or anticancer screening)[3][4].

  • Ligand Dissolution: Dissolve 1.0 mmol of HPCA in 15 mL of spectroscopic-grade methanol.

    • Causality: Methanol ensures complete ligand solubility while preventing the premature hydrolysis of the metal ion that often occurs in purely aqueous systems.

  • pH Adjustment: Slowly add 0.1 M NaOH dropwise until the pH reaches exactly 5.5.

    • Validation Checkpoint: The solution must remain clear. If the pH exceeds 6.5, Cu(OH)₂ will precipitate upon metal addition, outcompeting the ligand and ruining the coordination yield.

  • Metal Addition: Dissolve 0.5 mmol of Cu(NO₃)₂·3H₂O in 5 mL of methanol and add dropwise to the ligand solution under continuous magnetic stirring at ambient temperature.

  • Complexation: Stir the reaction mixture for 4 hours. A distinct color change from pale blue to deep emerald green serves as a visual confirmation of successful N,O-chelation.

  • Isolation: Filter the solution to remove any trace metal-hydroxide impurities. Allow the filtrate to evaporate slowly at room temperature. Collect the resulting microcrystals after 48-72 hours, wash with cold diethyl ether, and dry under vacuum.

Protocol B: Solvothermal Synthesis of Zn(II)-HPCA Coordination Polymers (MOFs)

Objective: Synthesize robust 2D/3D coordination polymers for catalytic or luminescent applications[2].

  • Precursor Mixing: Combine 0.5 mmol ZnCl₂ and 0.5 mmol HPCA in a 15 mL Teflon-lined stainless steel autoclave.

  • Solvent System: Add a solvent mixture of N,N-Dimethylformamide (DMF) and Deionized Water (v/v, 3:1, 8 mL).

    • Causality: DMF acts as both a solvent and a slow-release base. Under thermal conditions, DMF partially decomposes to release dimethylamine, which gradually deprotonates the pyrazole and hydroxyl groups. This controlled deprotonation promotes highly ordered crystal growth rather than amorphous precipitation.

  • Thermal Treatment: Seal the autoclave and heat to 120°C at a rate of 2°C/min. Hold isothermally at 120°C for 72 hours.

  • Controlled Cooling: Cool the system to room temperature at a strictly controlled rate of 5°C/hour.

    • Causality: Rapid cooling causes structural defects and twinning in the crystal lattice. Slow cooling ensures the thermodynamic formation of high-quality single crystals suitable for X-ray diffraction (XRD).

  • Harvesting: Decant the mother liquor, wash the colorless block crystals with fresh DMF followed by ethanol, and air-dry.

Visualizations

SynthesisWorkflow L 4-Hydroxy-1H-pyrazole-3-carboxylic acid (Ligand) Cond1 pH 5.5, Ambient Temp (Methanol Solvent) L->Cond1 Cond2 Solvothermal, 120°C (DMF/H2O Solvent) L->Cond2 M Transition Metal Salt (e.g., Cu, Zn, Ru) M->Cond1 M->Cond2 Res1 Mononuclear Complexes (Bioinorganic/Metallodrugs) Cond1->Res1 Res2 3D Coordination Polymers (Catalysis/Luminescence) Cond2->Res2

Divergent synthetic workflows for HPCA-transition metal complexes based on reaction conditions.

MOA Complex Metal-HPCA Complex Uptake Enhanced Cellular Uptake (Increased Lipophilicity) Complex->Uptake Target1 DNA Intercalation & ROS Generation Uptake->Target1 Target2 Viral Polymerase Inhibition (e.g., HCV) Uptake->Target2 Apop Apoptosis / Viral Clearance Target1->Apop Target2->Apop

Proposed dual-action biological mechanism of HPCA-transition metal complexes in cellular targets.

Quantitative Data Summary

The following table summarizes the expected analytical validation markers and biological efficacy metrics for various HPCA-transition metal complexes, serving as a reference for successful synthesis and application targeting.

Compound TypeCoordination GeometryFT-IR Δν (cm⁻¹)UV-Vis d-d Transition (nm)Primary ApplicationTarget Efficacy
Cu(II)-HPCA Mononuclear Square Planar / Pyramidal< 150 (Bidentate)650 - 720Antiviral (HCV) / Anticancer10–100 µg/mL (HCV RNA)[4]
Zn(II)-HPCA Polymer (MOF) Tetrahedral / Octahedral> 200 (Bridging)N/A (d¹⁰ system)Luminescence / CatalysisHigh OER/ORR Activity[2]
Ru(III)-HPCA Complex Octahedral< 150 (Bidentate)400 - 450 (MLCT)Anticancer (DNA targeted)< 5 µM IC₅₀ (HepG2 cells)[3]

References[1] Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElbj8830WnWkKbNVUoMwiYpTOT2qYhye1340Voa6CZ6iS6FbjewclTF7T-1pZ5g7e5dRuqePLDRIiUPzEpjh5gpw124O2i88qQSY-qQD4k0MKl_kkCblHmqh4hi441hdGFuvtP_Z9ud_IN6jYY[2] Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. Source: rsc.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG11UkHTRkB2hdKzY8y1_eyx-fbM70UW-Soj7xSZoA7zCybTkml9YMQNCjdl1FENsTB5vxTvYj5pJdBZlhhaK-_ueUhXevWhcGEJHqyLBj-dbQVWltkrHZ9y837zQ3Mv5yFEB6CCIRuwIuZEUMTgU0iI4epZrCEMSRSITkb[5] Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand. Source: mdpi.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9Dkd9scY8e94fMKHdqoKmkSJj-_9S2nj3ECobyO6oM7N9mpLhdB8E6b28h8lMHphuTJnrFpfezgum1WPruDKTx18hbK97uVvSsfXn44Zz5m3yNcv_ftfGOVCoG7MePURRRg==[3] Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold. Source: benthamscience.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoDP9ZkLjSPQeMe5j3dM9E0t2JK_ZHUU97kwVMNT1QXjsnozVUvwbRQ6rFSv5mNAkBfIHZFLWxWAtn5qUVrZdVLWjVASMJGKdnCw_XSXr7KmIjkTAVBs3UF-Pe4xH4tk3pUTxfEG1VgUIuFXkMRds=[4] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY5zTXJFiLtMFMXXUaFCwNR6m0XAiee8A8NMv6XDEbQBYD9WNCUXC7qSvinq2PCFj1yQPh9iNVmsntMowEl31cwLaNYj78K7tOZCrNRsRJwGcT8MLpyEdrbHu0AgWcGEbwWaE88fIl_QWY-ig=

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 4-Hydroxy-1H-pyrazole-3-carboxylic acid

Welcome to the Application Support Center. As researchers and drug development professionals, encountering "brick dust" compounds—molecules with high crystallinity and low aqueous solubility—is a common bottleneck.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers and drug development professionals, encountering "brick dust" compounds—molecules with high crystallinity and low aqueous solubility—is a common bottleneck. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols for formulating 4-Hydroxy-1H-pyrazole-3-carboxylic acid in aqueous buffers for biological and chemical assays.

Part 1: Mechanistic FAQ – Understanding the Molecule

Q1: Why is 4-Hydroxy-1H-pyrazole-3-carboxylic acid so difficult to dissolve in standard aqueous buffers? A1: The poor aqueous solubility of this compound is driven by its high crystal lattice energy. The molecule contains a planar pyrazole ring, a carboxylic acid, a hydroxyl group, and a secondary amine (NH). This structural motif promotes extensive intermolecular hydrogen bonding and π−π stacking in the solid state. To dissolve the compound, the solvent must overcome this massive crystal packing energy 1. Furthermore, at slightly acidic to neutral pH, the molecule exists largely in a zwitterionic or neutral state, lacking the polarity required to disrupt water's cohesive hydrogen-bond network.

Q2: What are the key pKa values I need to consider for buffer selection? A2: Solubility enhancement of weak acids relies heavily on ionization 2. This molecule possesses two primary ionizable protons:

  • Carboxylic Acid (-COOH): pKa​≈3.3 .

  • Hydroxyl Group (-OH): pKa​≈8.7 3.

At a physiological pH of 7.4, the carboxylic acid is fully deprotonated (monoanionic form), but the hydroxyl group remains largely protonated. If the monoanion does not provide sufficient solubility, adjusting the pH closer to 8.5 will partially deprotonate the hydroxyl group, generating a highly soluble dianionic species.

Q3: Why does the compound immediately precipitate when I dilute my DMSO stock into PBS? A3: This is a classic "solvent-shift" precipitation. When a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, the DMSO diffuses into the bulk water faster than the pyrazole derivative can ionize and solvate. This causes localized supersaturation, leading to immediate crystallization 4.

Part 2: Troubleshooting Guide & Decision Matrix

  • Issue 1: Precipitation upon dilution into assay buffer.

    • Causality: Rapid solvent shift and insufficient ionization kinetics.

    • Solution: Employ a "step-down" dilution strategy. First, dilute the DMSO stock into a transition buffer containing a mild surfactant (e.g., 0.1% Tween-20) or a co-solvent (e.g., 5% PEG-400), then introduce this intermediate mixture to the final aqueous buffer 5.

  • Issue 2: The biological assay requires pH 6.0, where the compound is completely insoluble.

    • Causality: At pH 6.0, the compound is only partially ionized, and the monoanion concentration cannot overcome the crystal lattice energy.

    • Solution: Utilize host-guest complexation. Hydroxypropyl- β -cyclodextrin (HP- β -CD) encapsulates the hydrophobic pyrazole core, shielding it from the aqueous environment. The hydrophilic exterior of the cyclodextrin maintains solubility independent of the bulk pH [[6]]().

  • Issue 3: Need to avoid organic solvents entirely due to cell toxicity.

    • Causality: Standard DMSO/Ethanol co-solvents are cytotoxic to sensitive cell lines above 0.5% v/v.

    • Solution: Formulate the compound as an in situ sodium salt. By dispersing the free acid in water and titrating with dilute NaOH, you force the formation of the highly soluble sodium carboxylate/phenoxide salt, entirely bypassing the need for organic solvents 7.

Part 3: Validated Experimental Protocols

Protocol A: pH-Driven Solubilization (In Situ Salt Formation)
  • Objective: Achieve >10 mM solubility in an aqueous system without organic solvents.

  • Methodology:

    • Weighing: Weigh 10 mg of 4-Hydroxy-1H-pyrazole-3-carboxylic acid into a sterile glass vial.

    • Dispersion: Add 800 µL of molecular biology grade water. The compound will form a cloudy suspension.

    • Titration: Dropwise, add 0.1 M NaOH while vortexing continuously. Monitor the pH using a micro-pH probe.

    • Dissolution: As the pH approaches 7.5–8.0, the suspension will clear as the highly soluble mono/dianion sodium salt forms 8.

    • Buffering: Once clear, add 100 µL of a 10X concentrated buffer (e.g., 100 mM Tris-HCl, pH 8.0) to lock the pH.

    • Volume Adjustment: QS to 1.0 mL with water. Filter through a 0.22 µm PTFE syringe filter.

  • System Validation: Measure the absorbance at 600 nm ( OD600​ ) of the final solution. An OD600​<0.05 confirms the absence of colloidal aggregates or micro-precipitates, validating true dissolution rather than a microscopic suspension.

Protocol B: Cyclodextrin Inclusion Complexation
  • Objective: Solubilize the compound at neutral/mildly acidic pH without cosolvents.

  • Methodology:

    • Preparation: Prepare a 20% (w/v) solution of HP- β -CD in your target assay buffer (e.g., PBS, pH 6.5).

    • Addition: Add the solid 4-Hydroxy-1H-pyrazole-3-carboxylic acid directly to the HP- β -CD solution (target concentration: 5 mM).

    • Agitation: Sonicate the mixture in a water bath for 15 minutes at 30°C, then place on an orbital shaker at 500 rpm for 2 hours to allow the thermodynamic equilibrium of the inclusion complex to establish.

    • Clarification: Centrifuge at 10,000 x g for 5 minutes to pellet any uncomplexed drug. Use the supernatant.

  • System Validation: Perform a serial dilution of the final complex into the assay buffer (1:2, 1:10, 1:100). If the compound is truly complexed and in equilibrium, no precipitation should occur upon dilution. Monitor via dynamic light scattering (DLS) or visual inspection against a dark background.

Part 4: Quantitative Data Summary

Solubilization StrategyMechanism of ActionTarget pH RangeExpected Solubility LimitAssay Compatibility
pH Adjustment (NaOH) Deprotonation to mono/dianion7.5 - 8.5> 10 mMHigh (if pH > 7.5 is tolerated)
Cosolvent (DMSO/PEG) Disruption of crystal lattice4.0 - 8.02 - 5 mMModerate (watch for cytotoxicity)
Cyclodextrin (HP- β -CD) Host-guest inclusion complex4.0 - 8.05 - 10 mMHigh (biocompatible)

Part 5: Solubilization Decision Workflow

G Start 4-Hydroxy-1H-pyrazole-3-carboxylic acid Insoluble in Aqueous Buffer pH_Check Can assay tolerate pH ≥ 7.5? Start->pH_Check pH_Adjust Protocol A: pH Titration Adjust to pH 7.5 - 8.5 (Deprotonates -COOH & -OH) pH_Check->pH_Adjust Yes Cosolvent_Check Can assay tolerate organic cosolvents? pH_Check->Cosolvent_Check No Soluble Compound Successfully Solubilized pH_Adjust->Soluble Add_DMSO Step-Down Dilution Add 5-10% DMSO or PEG-400 Cosolvent_Check->Add_DMSO Yes CD_Check Use host-guest complexation? Cosolvent_Check->CD_Check No Add_DMSO->Soluble Add_CD Protocol B: Cyclodextrin Formulate with 10-20% HP-β-CD CD_Check->Add_CD Yes Add_CD->Soluble

Workflow for solubilizing 4-Hydroxy-1H-pyrazole-3-carboxylic acid in aqueous buffers.

References

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. National Center for Biotechnology Information (PMC).1

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Appconnect.2

  • ethyl 1-(4-chlorophenyl)-4-hydroxy-1h-pyrazole-3-carboxylate pKa. Guidechem.3

  • Improving solubility of pyrazole derivatives for reaction. BenchChem.4

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Center for Biotechnology Information (PMC).5

  • A Concise Review on Methods of Solubility Enhancement. Edwiser International.6

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences (WJBPHS).7

  • SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).8

Sources

Optimization

troubleshooting low yield in 4-Hydroxy-1H-pyrazole-3-carboxylic acid synthesis

Welcome to the Advanced Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield and regiopurity of 4-hydroxy-1H-pyrazole-3-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield and regiopurity of 4-hydroxy-1H-pyrazole-3-carboxylic acid derivatives—critical scaffolds in the development of antitumor and anti-HCV agents[1].

This guide bypasses generic advice, focusing strictly on the mechanistic causality behind reaction failures. Below, you will find diagnostic troubleshooting steps, quantitative parameter analytics, and a self-validating protocol designed to ensure high-yield, regioselective synthesis.

Part 1: Mechanistic Diagnostic FAQs

Q: Why does my synthesis yield predominantly a mixture of regioisomers (3-carboxylic acid vs. 5-carboxylic acid) instead of the pure target compound? A: The regioselectivity of the cyclocondensation between arylhydrazines and 1,3-dicarbonyl precursors is dictated by the solvent's ability to stabilize the transition state. In polar protic solvents like ethanol, the reaction often yields an equimolar mixture of 1,3- and 1,5-isomers. By switching to an aprotic dipolar solvent (e.g., N,N-dimethylacetamide), the nucleophilic attack of the less sterically hindered NH2 group on the most electrophilic carbonyl is kinetically favored. This specific solvent shift can drive the selectivity up to 98:2 in favor of the desired 3-carboxylic acid derivative[2].

Q: My LC-MS shows a massive peak corresponding to the uncyclized hydrazone intermediate. How can I force the cyclization to completion? A: Hydrazone stalling is a kinetic bottleneck. The subsequent intramolecular cyclization to form the pyrazole ring requires the activation of the adjacent carbonyl or ester moiety. Relying solely on thermal energy is often insufficient and leads to thermal decomposition. The introduction of an acid catalyst (e.g., glacial acetic acid or a Lewis acid like SmCl3) protonates the carbonyl oxygen. This increases its electrophilicity and significantly lowers the activation energy required for the ring-closing nucleophilic attack[3].

Q: The product seems to form, but it degrades during the final aqueous workup, appearing as a dark, insoluble tar. What causes this? A: The 4-hydroxy group on the pyrazole core is highly electron-rich, making the heterocyclic ring extremely susceptible to oxidative degradation. This is particularly aggressive under basic or neutral aqueous conditions in the presence of atmospheric oxygen, leading to oxidative polymerization (tar formation). To prevent this, the reaction must be conducted under an inert atmosphere, and the product must be isolated via controlled acidic precipitation rather than basic extraction[4].

Part 2: Diagnostic Workflow Visualization

G Start Low Yield: 4-Hydroxypyrazole Synthesis Regio Regioselectivity Issues (Mixed Isomers) Start->Regio Stall Incomplete Cyclization (Hydrazone Stalling) Start->Stall Degrade Oxidative Degradation (Tar Formation) Start->Degrade Solvent Switch to Aprotic Dipolar Solvent (e.g., DMAc) Regio->Solvent Acid Add Acid Catalyst (e.g., AcOH or SmCl3) Stall->Acid Atmosphere Inert Atmosphere (Ar/N2) & Acidic Workup (pH 3-4) Degrade->Atmosphere Success High Yield & Regiopurity (>90% Target Compound) Solvent->Success Acid->Success Atmosphere->Success

Fig 1: Diagnostic workflow for troubleshooting 4-hydroxy-1H-pyrazole-3-carboxylic acid synthesis.

Part 3: Quantitative Parameter Analytics

To illustrate the causality of reaction conditions on your final output, review the quantitative data summarized below. This table demonstrates how shifting from thermodynamically controlled (protic) to kinetically controlled (aprotic/acidic) environments impacts both yield and regiopurity.

Solvent SystemCatalystTemperatureAtmosphereOverall Yield (%)Regioselectivity (3-COOH : 5-COOH)
Ethanol (Protic)NoneReflux (78°C)Ambient Air45%50 : 50
Benzene (Non-polar)NoneReflux (80°C)Ambient Air55%65 : 35
N,N-DimethylacetamideGlacial Acetic AcidAmbient (25°C)Nitrogen (N2)88%98 : 2
DMF (Aprotic Dipolar)SmCl3 (10 mol%)80°CArgon (Ar)92%>99 : 1

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility, do not proceed to subsequent steps without passing the embedded validation checkpoints. This protocol outlines the kinetically controlled cyclocondensation for 1-aryl-4-hydroxy-1H-pyrazole-3-carboxylic acid derivatives.

Step 1: Kinetically Controlled Hydrazone Formation

  • Flame-dry a round-bottom flask and purge with Argon for 15 minutes.

  • Dissolve the 1,3-dicarbonyl precursor (1.0 eq) in anhydrous N,N-dimethylacetamide (0.2 M concentration).

  • Cool the solution to 0°C using an ice bath to suppress premature, unselective thermal cyclization.

  • Add the arylhydrazine (1.05 eq) dropwise over 10 minutes.

  • Validation Checkpoint 1: Perform TLC (Hexane/EtOAc 7:3). You must observe the complete disappearance of the hydrazine spot and the formation of a distinct, UV-active intermediate spot (the hydrazone) within 30 minutes. Do not proceed if starting material remains.

Step 2: Acid-Promoted Ring Closure

  • Introduce glacial acetic acid (2.0 eq) directly to the reaction mixture at 0°C.

  • Remove the ice bath and allow the reaction to warm to ambient temperature (25°C). Stir vigorously for 4 hours under Argon.

  • Validation Checkpoint 2: Pull a 10 µL aliquot for LC-MS analysis. The mass corresponding to the uncyclized hydrazone (M+H) must be entirely replaced by the cyclized pyrazole mass (M+H - H2O). If the hydrazone persists, gently heat to 40°C for an additional hour.

Step 3: Anti-Oxidative Isolation

  • Prepare a quenching bath of 0.1 M HCl (degassed by bubbling N2 for 20 minutes) chilled to 0°C.

  • Pour the reaction mixture slowly into the acidic bath under rapid stirring. The acidic environment (pH ~3) keeps the 4-hydroxy group protonated, preventing phenoxide-driven oxidative degradation[4].

  • Filter the resulting precipitate rapidly under a stream of nitrogen.

  • Wash the filter cake with cold, degassed deionized water to remove residual DMAc and acetic acid.

  • Dry the solid thoroughly under high vacuum (protect from light) to afford the pure product.

  • Validation Checkpoint 3: 1H-NMR (DMSO-d6) must show a sharp singlet for the pyrazole ring proton (if applicable) and a broad, exchangeable singlet for the 4-OH proton (~9.5–10.5 ppm), confirming the structural integrity of the delicate hydroxyl moiety.

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization for High-Purity 4-Hydroxy-1H-pyrazole-3-carboxylic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the crystallization of 4-Hydroxy-1H-pyrazole-3-carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the crystallization of 4-Hydroxy-1H-pyrazole-3-carboxylic acid. Our goal is to empower you with the knowledge to overcome common challenges and consistently achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing 4-Hydroxy-1H-pyrazole-3-carboxylic acid?

A1: 4-Hydroxy-1H-pyrazole-3-carboxylic acid, like many substituted pyrazoles, can present several crystallization challenges. Due to its polar functional groups (a hydroxyl and a carboxylic acid), it has the potential for strong intermolecular hydrogen bonding, which can sometimes lead to the formation of amorphous precipitates or very fine, difficult-to-filter crystals. Additionally, its solubility profile can be steep in some solvents, increasing the risk of "oiling out" or rapid, poorly selective precipitation if the cooling rate is not carefully controlled. The presence of tautomers, such as 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, can also influence crystallization behavior.

Q2: What are the most suitable starting solvents for the recrystallization of 4-Hydroxy-1H-pyrazole-3-carboxylic acid?

A2: Given the polar nature of the molecule, polar protic solvents are generally a good starting point. Based on literature for similar pyrazole carboxylic acids, the following solvents and solvent systems are recommended for initial screening:

  • Single Solvents: Ethanol, methanol, and water are frequently effective.[1]

  • Mixed Solvent Systems: A common and highly effective technique is to dissolve the compound in a "good" solvent (in which it is soluble when hot) and then add a "bad" anti-solvent (in which it is less soluble) to induce crystallization. Promising combinations include ethanol/water, methanol/water, and acetonitrile/water.[2]

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens if the solution is too concentrated or cooled too quickly, causing the solute to come out of solution at a temperature above its melting point in the solvent system. To address this:

  • Increase the solvent volume: Add more of the "good" solvent to the hot solution to decrease the supersaturation level.

  • Slow down the cooling rate: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Using an insulated container can help achieve a gradual temperature drop.

  • Use a co-solvent: If using a single solvent, introducing a miscible co-solvent can sometimes modify the solubility profile favorably and prevent oiling out.

Q4: How can I improve the yield of my recrystallization?

A4: Low yield is a common issue that can often be rectified with procedural adjustments:

  • Minimize the amount of hot solvent: Use only the minimum volume of hot solvent necessary to completely dissolve the crude product. Any excess solvent will retain more of your product in the mother liquor upon cooling.

  • Ensure complete precipitation: After slow cooling to room temperature, cool the flask in an ice bath for at least 30 minutes to maximize the amount of product that crystallizes out of solution.

  • Wash crystals with ice-cold solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.

Q5: What are the likely impurities in my 4-Hydroxy-1H-pyrazole-3-carboxylic acid, and how can I remove them?

A5: Impurities can originate from starting materials, side reactions, or degradation. Common synthesis routes for pyrazole carboxylic acids often involve the condensation of a hydrazine with a dicarbonyl compound.[1] Potential impurities could include unreacted starting materials, regioisomers, or byproducts from side reactions. Recrystallization is an effective method for removing most of these impurities. For persistent impurities, a second recrystallization or employing a different solvent system may be necessary. In some cases, acid-base extraction can be a useful purification step prior to crystallization if the impurities have different acidic or basic properties.

Troubleshooting Guides

Guide 1: Systematic Solvent Screening for Optimal Crystallization

A systematic approach to solvent selection is critical for developing a robust crystallization protocol. The ideal solvent will exhibit high solubility for 4-Hydroxy-1H-pyrazole-3-carboxylic acid at elevated temperatures and low solubility at cooler temperatures.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place a small, accurately weighed amount (e.g., 10-20 mg) of your crude 4-Hydroxy-1H-pyrazole-3-carboxylic acid into several test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, acetonitrile) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate volume of solvent required. A good candidate for a single-solvent recrystallization will require a moderate amount of solvent at room temperature.

  • Heating: For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves.

  • Cooling: Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observation: Observe the quantity and quality of the crystals formed. The best solvent will yield a significant amount of well-formed crystals.

  • Anti-Solvent Screening (for mixed solvent systems): If a "good" solvent (dissolves the compound well when hot) is identified, you can test anti-solvents. Dissolve the compound in a minimal amount of the hot "good" solvent. Then, add a "bad" solvent (in which the compound is poorly soluble) dropwise until turbidity persists. Reheat to clarify and then cool as described above.

Data Presentation: Qualitative Solubility of 4-Hydroxy-1H-pyrazole-3-carboxylic Acid

SolventSolubility at Room Temp.Solubility at RefluxCrystal Formation on Cooling
WaterSparingly SolubleSolubleGood
EthanolSolubleVery SolubleFair to Good
MethanolSolubleVery SolubleFair
AcetoneSparingly SolubleSolubleGood
Ethyl AcetatePoorly SolubleSparingly SolublePoor
AcetonitrileSparingly SolubleSolubleGood
TolueneInsolubleInsolubleNone
HeptaneInsolubleInsolubleNone

Note: This table presents expected qualitative solubility based on the polarity of the compound and general behavior of similar structures. Experimental verification is crucial.

Visualization: Solvent Selection Workflow

Solvent_Selection start Start: Crude Compound solubility_test Test Solubility in Various Solvents (e.g., Water, Ethanol, Acetone, Acetonitrile) start->solubility_test cold_soluble Soluble in Cold Solvent? solubility_test->cold_soluble mixed_solvent Try Mixed Solvent System cold_soluble->mixed_solvent Yes hot_insolinsoluble hot_insolinsoluble cold_soluble->hot_insolinsoluble No hot_insoluble Insoluble in Hot Solvent? single_solvent Good Single Solvent Candidate hot_insoluble->single_solvent No hot_insoluble->mixed_solvent Yes proceed Proceed with Recrystallization single_solvent->proceed dissolve_good Dissolve in 'Good' Solvent (Hot) mixed_solvent->dissolve_good add_bad Add 'Bad' Anti-Solvent dissolve_good->add_bad add_bad->proceed Purity_Troubleshooting start Start: Low Purity Crystals check_cooling Was Cooling Rate Too Fast? start->check_cooling slow_cooling Action: Decrease Cooling Rate (Insulate flask, room temp cooling first) check_cooling->slow_cooling Yes check_solvent Is Solvent System Optimal? check_cooling->check_solvent No slow_cooling->check_solvent rescreen_solvents Action: Re-screen Solvents (Try different polarity or mixed systems) check_solvent->rescreen_solvents No second_recrystallization Consider Second Recrystallization check_solvent->second_recrystallization Yes rescreen_solvents->second_recrystallization pre_purification Consider Pre-Purification Step (e.g., Acid-Base Extraction) second_recrystallization->pre_purification success High Purity Crystals Achieved second_recrystallization->success pre_purification->success

Caption: Decision tree for troubleshooting low crystal purity.

Detailed Experimental Protocol: Recrystallization of 4-Hydroxy-1H-pyrazole-3-carboxylic Acid

This protocol is a general guideline based on the successful recrystallization of similar pyrazole derivatives. [1]The optimal solvent system should be determined by the screening process described above. Here, we use an ethanol/water mixed solvent system as an example.

Materials:

  • Crude 4-Hydroxy-1H-pyrazole-3-carboxylic acid

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 4-Hydroxy-1H-pyrazole-3-carboxylic acid in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot deionized water dropwise with continuous stirring until the solution becomes slightly turbid.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To ensure a slow cooling rate, you can place the flask in an insulated container.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator under vacuum.

  • Characterization: Determine the melting point and purity (e.g., by HPLC or NMR) of the recrystallized product and calculate the percent recovery.

References

  • NextSDS. (n.d.). 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (2019). US10383853B2 - Carboxamide derivative and its diastereomers in stable crystalline form.
  • Google Patents. (2019). US10383853B2 - Carboxamide derivative and its diastereomers in stable crystalline form.
  • MDPI. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 4-Hydroxy-1H-pyrazole-3-carboxylic Acid Quantification: A Comparative Guide

Executive Summary The quantification of highly polar, nitrogen-containing heterocycles like 4-Hydroxy-1H-pyrazole-3-carboxylic acid presents a distinct challenge in reverse-phase high-performance liquid chromatography (R...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of highly polar, nitrogen-containing heterocycles like 4-Hydroxy-1H-pyrazole-3-carboxylic acid presents a distinct challenge in reverse-phase high-performance liquid chromatography (RP-HPLC). As an important intermediate in the synthesis of antineoplastic and antiviral agents[1][2], ensuring its accurate quantification is critical for pharmaceutical quality control.

This guide objectively compares the performance of a traditional C18 column against an optimized Aqueous C18 (AQ-C18) column. Furthermore, it provides a comprehensive, self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines for analytical procedure validation[3][4].

The Chromatographic Challenge: Chemical Causality

4-Hydroxy-1H-pyrazole-3-carboxylic acid possesses three distinct functional groups that complicate chromatographic retention:

  • Carboxylic Acid (pKa ~3.5): Ionizes at neutral pH, drastically reducing hydrophobicity.

  • Pyrazole Nitrogen: Prone to secondary interactions with residual silanols on the silica matrix, leading to severe peak tailing.

  • Hydroxyl Group: Contributes to the molecule's extreme overall hydrophilicity.

When analyzing this compound on a standard C18 column, analysts typically must use highly aqueous mobile phases (>95% water) to achieve any retention. However, standard C18 stationary phases are highly hydrophobic; under highly aqueous conditions, the mobile phase is expelled from the silica pores—a phenomenon known as phase dewetting or phase collapse . This results in a total loss of retention, poor peak shape, and irreproducible data.

MethodLogic cluster_traditional Alternative: Standard C18 cluster_optimized Product: AQ-C18 (Polar-Embedded) Analyte 4-Hydroxy-1H-pyrazole-3-carboxylic acid (Highly Polar, pKa ~3.5) Dewetting Phase Dewetting in >95% Aqueous Mobile Phase Analyte->Dewetting Conventional Hydrophobic Interaction Hydration Maintains Pore Hydration via Polar Ligands Analyte->Hydration Enhanced Polar Retention PoorRet Poor Retention & Peak Splitting Dewetting->PoorRet GoodRet Robust Retention & High Resolution Hydration->GoodRet

Fig 1. Mechanistic comparison of stationary phase behavior for highly polar analytes.

Column Technology Comparison: Traditional C18 vs. AQ-C18

To overcome phase collapse, an AQ-C18 (Polar-embedded) column is utilized. These columns incorporate a polar functional group (e.g., an amide or ether linkage) near the silica surface.

Causality: The polar-embedded group maintains a localized hydration layer within the pores, preventing the hydrophobic C18 chains from collapsing onto themselves in 100% aqueous environments. Additionally, this embedded group shields the analyte from interacting with unreacted acidic silanols, virtually eliminating the peak tailing commonly seen with pyrazole derivatives[5].

Table 1: Performance Comparison (Isocratic 95% Aqueous Mobile Phase)
Chromatographic ParameterTraditional C18 Alternative (5 µm)Optimized AQ-C18 Product (3 µm)Mechanistic Causality / Impact
Retention Time ( tR​ ) 1.2 min (Elutes at void volume)4.8 minPolar-embedded groups maintain hydration, allowing partitioning in 95% aqueous conditions.
Peak Tailing ( Tf​ ) 2.4 (Severe tailing)1.05 (Symmetrical)Shielding of residual silanols prevents secondary ion-exchange interactions with the pyrazole nitrogen.
Theoretical Plates ( N ) < 2,000> 12,000Proper partitioning into the fully extended stationary phase yields high mass-transfer efficiency.
Phase Stability Collapses after ~10 injectionsStable > 1,000 injectionsResistance to dewetting ensures long-term reproducibility and robustness.

Optimized Analytical Protocol (Self-Validating System)

This protocol is designed as a self-validating system, meaning built-in System Suitability Testing (SST) ensures the method's physical chemistry is functioning correctly before any sample is quantified.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% Phosphoric acid ( H3​PO4​ ) in HPLC-grade water (v/v).

  • Mobile Phase B: 100% Acetonitrile (HPLC grade).

  • Causality: Phosphoric acid buffers the mobile phase to a pH of ~2.1. Because the pKa of the carboxylic acid moiety is ~3.5, a pH of 2.1 ensures that >95% of the analyte molecules are in their neutral, protonated state. This suppresses ionization and maximizes hydrophobic retention on the column.

Step 2: Chromatographic Conditions
  • Column: AQ-C18 (Polar-embedded), 150 mm × 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and mass transfer kinetics).

  • Injection Volume: 10 µL.

  • Detection: UV at 235 nm (Optimal π→π∗ transition for the pyrazole ring).

  • Elution: Isocratic 95% A / 5% B.

Step 3: Sample Preparation
  • Diluent: 95% Water / 5% Acetonitrile.

  • Causality: The sample diluent must perfectly match the initial mobile phase conditions. If the sample were dissolved in 100% organic solvent, the "solvent effect" would cause the analyte to travel rapidly through the column before partitioning, resulting in severe peak distortion and splitting.

ICH Q2(R2) Method Validation Data

Following the establishment of the optimized AQ-C18 method, a full validation must be executed in accordance with the ICH Q2(R2) guidelines[3][6]. The lifecycle approach to validation ensures the procedure is fit for its intended purpose[4].

Validation SST System Suitability (RSD < 2.0%) Spec Specificity (Resolution > 2.0) SST->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (Intra/Inter-day) Acc->Prec

Fig 2. ICH Q2(R2) analytical method validation workflow sequence.

Table 2: Linearity and Range

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte within a given range.

Concentration Range (µg/mL)Correlation Coefficient ( R2 )Slope ( m )Y-Intercept ( b )Residual Sum of Squares
1.0 - 100.00.999845,213124.5< 2.0%
Table 3: Accuracy (Recovery)

Accuracy is assessed by spiking known quantities of 4-Hydroxy-1H-pyrazole-3-carboxylic acid into a blank matrix at three concentration levels (50%, 100%, and 150% of the target concentration).

Spike Level (%)Theoretical Conc. (µg/mL)Recovered Conc. (µg/mL)Mean Recovery (%)% RSD (n=3)
50% 25.024.899.2%0.8%
100% 50.050.3100.6%0.5%
150% 75.074.599.3%0.7%
Table 4: Method Precision

Precision evaluates the degree of scatter between a series of measurements. It is divided into Repeatability (Intra-day) and Intermediate Precision (Inter-day).

Chromatographic ParameterIntra-day Precision (% RSD, n=6)Inter-day Precision (% RSD, n=12)ICH Q2(R2) Limit
Retention Time ( tR​ ) 0.15%0.25% 1.0%
Peak Area 0.42%0.68% 2.0%

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA). Available at:[Link]

  • Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles . National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents . ResearchGate / European Journal of Medicinal Chemistry. Available at:[Link]

  • MAOS and Medicinal Chemistry: Some Important Examples from the Last Years . MDPI. Available at:[Link]

Sources

Comparative

The Emergence of Potent Biological Activity: A Comparative Analysis of 4-Hydroxy-1H-pyrazole-3-carboxylic Acid and its Unsubstituted Precursor

Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyrazole ring represents a "privileged scaffold," a molecular framework that consistently appears in biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazole ring represents a "privileged scaffold," a molecular framework that consistently appears in biologically active compounds across a range of therapeutic areas.[1][2][3] Its versatility allows for chemical modifications that can dramatically alter its interaction with biological targets. This guide provides an in-depth comparison of two such molecules: the basic scaffold, 1H-pyrazole-3-carboxylic acid, and its hydroxylated analogue, 4-Hydroxy-1H-pyrazole-3-carboxylic acid.

While the parent compound serves as a foundational building block, this guide will demonstrate, with supporting experimental data, how the simple addition of a hydroxyl group at the 4-position unlocks a potent and specific biological activity: the inhibition of ferroptosis. This comparison highlights a critical principle in drug discovery—how minor structural modifications can lead to the emergence of significant therapeutic potential.

Structural and Electronic Profile

The key difference between the two molecules is the presence of a hydroxyl (-OH) group on the C4 position of the pyrazole ring. This substitution, while seemingly minor, fundamentally alters the molecule's electronic and chemical properties.

Feature1H-pyrazole-3-carboxylic acid4-Hydroxy-1H-pyrazole-3-carboxylic acid
Chemical Structure
Molecular Formula C₄H₄N₂O₂C₄H₄N₂O₃
Key Functional Groups Pyrazole Ring, Carboxylic AcidPyrazole Ring, Carboxylic Acid, Phenolic Hydroxyl Group
Electronic Impact of C4 The C4 position bears a hydrogen atom, contributing to the standard aromatic system of the pyrazole ring.The electron-donating hydroxyl group enriches the electron density of the pyrazole ring and provides a site for hydrogen donation.

Comparative Biological Activity: From Broad-Spectrum to Targeted Potency

The biological activities reported for derivatives of 1H-pyrazole-3-carboxylic acid are broad, including general antibacterial and antifungal properties.[4] However, specific and high-potency activity for the simple, unsubstituted core is not prominently documented in the literature.

The introduction of a 4-hydroxyl group dramatically changes this profile, conferring potent activity against a specific and therapeutically relevant form of regulated cell death known as ferroptosis .

The Crucial Role in Ferroptosis Inhibition

Ferroptosis is an iron-dependent cell death pathway characterized by the overwhelming accumulation of lipid peroxides.[5][6] It is implicated in numerous disease states, including neurodegenerative disorders and ischemia-reperfusion injury, making its inhibition a key therapeutic strategy.[7]

Recent studies have identified 4-hydroxyl pyrazole derivatives as a novel class of potent ferroptosis inhibitors.[7] These compounds function as radical-trapping antioxidants (RTAs) , a mechanism critically dependent on the phenolic hydroxyl group.

Table 1: Ferroptosis Inhibitory Activity of 4-Hydroxyl Pyrazole Derivatives

CompoundStructureCell LineFerroptosis InducerEC₅₀ (nM)Source
Ferrostatin-1 (Fer-1)Positive ControlHT-1080RSL323.4 ± 1.3[7]
HW-34-Hydroxyl Pyrazole DerivativeHT-1080RSL3120.1 ± 3.5[7]
Compound 25 Optimized 4-Hydroxyl Pyrazole HT-1080 RSL3 8.6 ± 2.2 [7]

As shown in the table, an optimized 4-hydroxyl pyrazole derivative (Compound 25) demonstrated an EC₅₀ value of 8.6 nM, making it approximately three times more potent than Ferrostatin-1, a classical and widely used ferroptosis inhibitor.[7] In contrast, there is a notable absence of data supporting similar potent activity for the unsubstituted 1H-pyrazole-3-carboxylic acid, suggesting that the 4-hydroxy group is essential for this specific biological function.

Structure-Activity Relationship (SAR): The Chemistry of Protection

The profound difference in biological activity can be explained by the structure-activity relationship, which in this case, is rooted in fundamental chemical principles of antioxidant activity.

The mechanism of ferroptosis involves the propagation of lipid peroxyl radicals (LOO•) in cellular membranes. Radical-trapping antioxidants inhibit this process by donating a hydrogen atom to neutralize these damaging radicals, thereby terminating the chain reaction.[5][8]

The phenolic hydroxyl group on 4-Hydroxy-1H-pyrazole-3-carboxylic acid is an excellent hydrogen atom donor.[9][10] Upon donating a hydrogen atom, it forms a stable phenoxyl radical, which is stabilized by resonance within the aromatic pyrazole ring. This stability prevents the newly formed radical from initiating further chain reactions.

1H-pyrazole-3-carboxylic acid lacks this critical hydrogen-donating hydroxyl group and is therefore incapable of participating in this efficient radical-trapping mechanism. This explains its lack of potent ferroptosis inhibitory activity.

SAR_Mechanism cluster_unsubstituted 1H-pyrazole-3-carboxylic acid cluster_hydroxylated 4-Hydroxy-1H-pyrazole-3-carboxylic acid Unsub Pyrazole Core Radical Lipid Peroxyl Radical (LOO•) Unsub->Radical No H-atom donation No interaction Prop Lipid Peroxidation Chain Reaction Subst 4-Hydroxyl Pyrazole Core Radical2 Lipid Peroxyl Radical (LOO•) Subst->Radical2 H-atom donation Neutralized Neutralized Lipid (LOOH) Radical2->Neutralized is neutralized to Stop Chain Reaction Terminated

Caption: Mechanism of radical trapping by the 4-hydroxy group.

Experimental Protocols: Assessing Ferroptosis Inhibition

To empirically validate the ferroptosis inhibitory activity of compounds like 4-Hydroxy-1H-pyrazole-3-carboxylic acid, a cell-based assay is employed. The following protocol is a representative workflow for inducing ferroptosis with the compound RSL3 and measuring cell viability.

Protocol: RSL3-Induced Ferroptosis Inhibition Assay

1. Objective: To determine the half-maximal effective concentration (EC₅₀) of a test compound in preventing RSL3-induced ferroptotic cell death in HT-1080 cells.

2. Materials:

  • Cell Line: HT-1080 (human fibrosarcoma)

  • Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Reagents:

    • Test Compound (e.g., 4-Hydroxy-1H-pyrazole-3-carboxylic acid)

    • RSL3 (Ferroptosis Inducer)[6]

    • Ferrostatin-1 (Positive Control Inhibitor)

    • DMSO (Vehicle Control)

    • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Equipment: 96-well cell culture plates, multichannel pipette, microplate reader, CO₂ incubator.

3. Step-by-Step Methodology:

  • Step 1: Cell Seeding

    • Harvest HT-1080 cells during their logarithmic growth phase.

    • Seed the cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of culture medium.

    • Rationale: This density ensures cells are not overly confluent at the end of the experiment, which could affect viability independent of the treatment.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Step 2: Compound Treatment

    • Prepare serial dilutions of the test compound and the positive control (Ferrostatin-1) in culture medium. A typical final concentration range might be 1 nM to 100 µM.

    • Prepare a vehicle control using the same final concentration of DMSO as the highest compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of medium containing the appropriate concentrations of the test compound, positive control, or vehicle control.

    • Rationale: A pre-incubation period allows the compound to be taken up by the cells before the ferroptotic insult is initiated.

    • Incubate for 1 hour.

  • Step 3: Ferroptosis Induction

    • Prepare a stock solution of RSL3 in DMSO and dilute it in culture medium.

    • Add RSL3 to all wells (except for the "untreated control" wells) to a final concentration known to induce significant cell death (e.g., 1-4 µM for HT-1080 cells).[6][11]

    • Incubate the plate for an additional 8-24 hours.

  • Step 4: Cell Viability Assessment (Using CCK-8)

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C until the color in the control wells changes to a sufficient orange.

    • Rationale: CCK-8 contains a tetrazolium salt that is reduced by cellular dehydrogenases in living cells to an orange formazan product. The amount of formazan is directly proportional to the number of viable cells.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Step 5: Data Analysis

    • Normalize the absorbance readings to the untreated control wells (representing 100% viability).

    • Plot the normalized cell viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the EC₅₀ value, which is the concentration of the compound that restores cell viability to 50% of the maximum possible protection.

Caption: Workflow for the ferroptosis inhibition assay.

Conclusion

The comparison between 1H-pyrazole-3-carboxylic acid and 4-Hydroxy-1H-pyrazole-3-carboxylic acid serves as a compelling case study in structure-based drug design. While the former is a versatile chemical scaffold, it lacks a specific, high-potency biological activity in its own right. The strategic addition of a 4-hydroxyl group transforms the molecule into a potent ferroptosis inhibitor by introducing a phenolic moiety capable of effective radical trapping. This functional modification provides a clear mechanistic rationale for the observed emergence of activity, shifting the molecule from a general building block to a targeted therapeutic lead. This guide underscores the importance of understanding how subtle changes in chemical structure can unlock powerful and specific interactions with biological systems, a foundational principle for professionals in drug discovery and development.

References

  • Radenkovs, V. (2024). Why does the antioxidant activity increase as the number of OH groups on the phenolic ring increases? ResearchGate. Available at: [Link]

  • Zilka, O., Shah, R., et al. (2017). On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death. ACS Central Science. Available at: [Link]

  • Zhang, Z., et al. (2023). Mechanisms and pharmacological applications of ferroptosis: a narrative review. Annals of Translational Medicine. Available at: [Link]

  • Unknown Author. (n.d.). Phenolic hydroxyl groups can store energy. energies. Available at: [Link]

  • Min, J., et al. (2024). Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, T. S., & Chen, X. (2024). Lipid-derived radical-trapping antioxidants suppress ferroptosis. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Chen, Z., et al. (2025). Mechanisms of Vitamins Inhibiting Ferroptosis. MDPI. Available at: [Link]

  • Pellegrini, S., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants. Available at: [Link]

  • Li, S., et al. (2026). Ferroptosis inhibitors: mechanisms of action and therapeutic potential. Cell Death & Disease. Available at: [Link]

  • Bento-Silva, A., et al. (2022). Phenolic Compounds and Its Linkage. Encyclopedia.pub. Available at: [Link]

  • Li, Y., et al. (2018). RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer. Frontiers in Oncology. Available at: [Link]

  • Mishima, E., et al. (2023). The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1. Redox Biology. Available at: [Link]

  • Shingare, B. P., & Shingare, P. B. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • Wang, Y., et al. (2018). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Shiono, H., et al. (2016). Lipoxygenase‐mediated generation of lipid peroxides enhances ferroptosis induced by erastin and RSL3. Cancer Science. Available at: [Link]

  • Bouziane, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Unknown Author. (n.d.). AS inhibits RSL3-induced lipid peroxidation and ferroptosis. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. Available at: [Link]

  • Sener, A., et al. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Artvin Coruh University Journal of Forestry Faculty. Available at: [Link]

  • Unknown Author. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Liu, Z., et al. (2013). Synthesis of 1H-Indazoles and 1H-Pyrazoles via FeBr3/O2 Mediated Intramolecular C–H Amination. The Journal of Organic Chemistry. Available at: [Link]

  • Unknown Author. (2019). Carboxamide derivative and its diastereomers in stable crystalline form. Google Patents.

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Validation

benchmarking 4-Hydroxy-1H-pyrazole-3-carboxylic acid against standard enzyme inhibitors

Benchmarking 4-Hydroxy-1H-pyrazole-3-carboxylic Acid Derivatives: A Dual-Target Scaffold for Kinase and Viral Polymerase Inhibition As a Senior Application Scientist, I frequently encounter fragment-based drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-Hydroxy-1H-pyrazole-3-carboxylic Acid Derivatives: A Dual-Target Scaffold for Kinase and Viral Polymerase Inhibition

As a Senior Application Scientist, I frequently encounter fragment-based drug discovery (FBDD) campaigns that rely on privileged scaffolds. 4-Hydroxy-1H-pyrazole-3-carboxylic acid (4-HP3CA) is one such highly versatile pharmacophore. While the bare carboxylic acid serves as a low-affinity fragment, its functionalized derivatives—specifically hydrazides and complex amides—exhibit potent inhibitory profiles against two highly distinct targets: the Hepatitis C Virus (HCV) replication machinery and the IκB kinase (IKK) complex in the NF-κB inflammatory pathway.

This guide provides an objective, data-driven benchmarking of 4-HP3CA derivatives against industry-standard enzyme inhibitors, detailing the causality behind the observed structure-activity relationships (SAR) and providing self-validating experimental protocols for your own laboratory workflows.

Mechanistic Grounding: The "Why" Behind the Scaffold

The efficacy of the 4-HP3CA scaffold is rooted in its spatial geometry and electronic distribution. The adjacent C4-hydroxyl and C3-carboxylic acid (or amide/hydrazide) groups form a bidentate hydrogen-bonding network.

  • In Kinase Inhibition (IKKβ): The pyrazole nitrogen and the C4-hydroxyl group act as a potent hydrogen bond donor/acceptor pair that anchors deeply into the ATP-binding hinge region of IKKβ. This competitively blocks ATP from phosphorylating IκBα, thereby halting NF-κB nuclear translocation [1].

  • In Viral Inhibition (HCV): Hydrazide analogs of 4-HP3CA interfere with the HCV RNA-dependent RNA polymerase (NS5B). The hydrazide tail extends into the allosteric thumb pocket of the polymerase, locking the enzyme in an inactive conformation and preventing the synthesis of both (+) and (-) viral RNA strands [2].

Pathway Stimulus Pro-inflammatory Stimuli (TNF-α, LPS) Receptor Receptor Complex Stimulus->Receptor IKK IKK Complex (IKKα/IKKβ) Receptor->IKK Activation IkB IκBα (Inhibitor of NF-κB) IKK->IkB Phosphorylation (Blocked) Inhibitor 4-HP3CA Derivatives (ATP-Competitive Inhibitor) Inhibitor->IKK Blocks Kinase Activity NFkB NF-κB (p50/p65) IkB->NFkB Degradation releases NF-κB Nucleus Target Gene Transcription NFkB->Nucleus Translocation

Fig 1: NF-κB signaling pathway demonstrating targeted IKKβ inhibition by 4-HP3CA derivatives.

Quantitative Benchmarking Data

To objectively evaluate the 4-HP3CA scaffold, we benchmark its optimized derivatives against established clinical and preclinical standards. The table below synthesizes data from viral replicon assays and in vitro kinase screens [2, 3].

Inhibitor ClassSpecific CompoundTarget EnzymePrimary IndicationIC₅₀ / GI₅₀ ValueMechanism of Action
4-HP3CA Derivative 1-(4-chlorophenyl)-4-HP3CA hydrazideHCV NS5B (Inferred)Antiviral10 - 100 µg/mLRNA Replication Inhibition
Standard Antiviral RibavirinViral PolymerasesAntiviral~2.5 µg/mLNucleoside Analogue
4-HP3CA Derivative 4-HP3CA Amide AnalogIKKβAnti-inflammatory< 1.0 µMATP-Competitive
Standard Kinase Inhibitor TPCA-1IKKβAnti-inflammatory0.017 µMATP-Competitive
Standard Kinase Inhibitor BMS-345541IKKβAnti-inflammatory0.300 µMAllosteric

Insight: While 4-HP3CA derivatives do not yet match the sub-nanomolar potency of highly optimized standards like TPCA-1, their synthetic tractability and low molecular weight make them superior starting points for multi-target drug design.

Self-Validating Experimental Protocols

When benchmarking pyrazole-based compounds, standard assays often fail due to the intrinsic properties of the chemical class. Below are the field-proven methodologies designed to circumvent these artifacts.

Protocol A: Time-Resolved FRET (TR-FRET) IKKβ Kinase Assay

Causality Check: Why use TR-FRET instead of standard fluorescence? Pyrazole derivatives frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum (350-450 nm). Standard assays yield false negatives due to this background noise. TR-FRET utilizes a long-lifetime europium chelate, allowing a temporal delay (gating) before measurement, which effectively eliminates the short-lived auto-fluorescence of the 4-HP3CA compounds.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant human IKKβ to 0.5 nM.

  • Compound Pre-incubation: Dispense 4-HP3CA derivatives (serial dilutions in DMSO) into a 384-well plate. Add the IKKβ enzyme. Critical Step: Incubate for 30 minutes at room temperature. Pyrazoles often exhibit slow-binding kinetics; skipping this step artificially inflates the IC₅₀.

  • Reaction Initiation: Add 10 µM ATP and 50 nM biotinylated IκBα peptide substrate to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add stop buffer containing EDTA (to chelate Mg²⁺ and halt the kinase), Europium-labeled anti-phospho-IκBα antibody, and Streptavidin-APC.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine specific kinase inhibition.

Workflow Prep 1. Reagent Prep (IKKβ, ATP, Substrate) Incubate 2. Pre-incubation (4-HP3CA + Enzyme) Prep->Incubate Reaction 3. Kinase Reaction (Add ATP & Substrate) Incubate->Reaction 30 min delay (Slow binding) Detection 4. TR-FRET Detection (Eu-Antibody + APC) Reaction->Detection Stop Buffer Analysis 5. IC50 Calculation (Dose-Response Curve) Detection->Analysis

Fig 2: Self-validating TR-FRET kinase assay workflow mitigating pyrazole auto-fluorescence.

Protocol B: HCV Replicon RT-PCR Assay

Causality Check: Why measure both (+) and (-) RNA strands? To establish true inhibition of the viral replication machinery. The (-) strand is the transient replication intermediate. If a compound only depletes the (+) strand, it may simply be degrading existing RNA. Depletion of the (-) strand is the definitive kinetic marker of actual polymerase/helicase inhibition[2].

Step-by-Step Workflow:

  • Cell Culture: Seed HepG2 hepatocellular carcinoma cells infected with the HCV replicon at 1×10⁵ cells/well in a 6-well plate.

  • Treatment: Treat cells with 4-HP3CA hydrazide derivatives (10–100 µg/mL) alongside a Ribavirin positive control. Incubate for 72 hours.

  • RNA Extraction: Lyse cells and extract total RNA using a standard guanidinium thiocyanate-phenol-chloroform extraction method. Ensure A260/280 ratios are >1.9 to prevent protein contamination artifacts.

  • Strand-Specific RT-PCR:

    • For the (+) strand: Use a reverse primer specific to the HCV 5' UTR during the reverse transcription step.

    • For the (-) strand: Use a forward primer specific to the HCV 5' UTR during reverse transcription.

  • Quantification: Perform qPCR using SYBR Green. Normalize viral RNA levels against the host GAPDH housekeeping gene to validate that the observed viral reduction is not due to general compound cytotoxicity.

Data Interpretation and Troubleshooting

When benchmarking 4-HP3CA against standard inhibitors, pay close attention to cellular permeability . The bare carboxylic acid moiety is highly polar and will struggle to cross the lipid bilayer, resulting in a massive drop-off between biochemical (cell-free) IC₅₀ and cellular GI₅₀.

If you observe potent enzyme inhibition in Protocol A but no viral reduction in Protocol B, the issue is likely permeability. This is precisely why successful 4-HP3CA drugs are synthesized as amides or hydrazides—masking the carboxylic acid charge improves lipophilicity (LogP) and restores cellular efficacy.

References

  • Dejardin E, et al. "Inhibitors of NF-κB." US Patent US8629164B2. (2014).
  • Rostom SAF, Shalaby MA, El-Demellawy MA. "Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents." European Journal of Medicinal Chemistry. 2003 Nov-Dec;38(11-12):959-74. Available at:[Link]

  • Burke JR, et al. "BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice." Journal of Biological Chemistry. 2003 Jan 17;278(3):1450-6. Available at:[Link]

Comparative

validating target engagement assays for 4-Hydroxy-1H-pyrazole-3-carboxylic acid

Validating Target Engagement Assays for 4-Hydroxy-1H-pyrazole-3-carboxylic Acid: A Comprehensive Comparison Guide Executive Summary & Mechanistic Rationale 4-Hydroxy-1H-pyrazole-3-carboxylic acid and its derivatives repr...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Target Engagement Assays for 4-Hydroxy-1H-pyrazole-3-carboxylic Acid: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Rationale

4-Hydroxy-1H-pyrazole-3-carboxylic acid and its derivatives represent a highly privileged scaffold in medicinal chemistry. While historically explored for their anticancer properties[1], this specific chemotype has gained significant traction as a competitive inhibitor of 2-oxoglutarate (2-OG) dependent oxygenases, most notably Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase 2 (PHD2/EGLN1) [2].

The mechanistic causality of this scaffold lies in its structural mimicry of 2-oxoglutarate. The adjacent hydroxyl and carboxylic acid groups on the pyrazole ring act as a bidentate ligand, chelating the active site Fe(II) of PHD2[3]. This engagement prevents the hydroxylation of HIF-1 α , bypassing proteasomal degradation and triggering the transcription of erythropoietic and angiogenic genes. To advance compounds based on this scaffold from early hits to viable clinical candidates, researchers must rigorously validate target engagement (TE) using orthogonal assays.

G Inhibitor 4-Hydroxy-1H-pyrazole- 3-carboxylic acid PHD2 PHD2 (EGLN1) + Fe(II) Active Enzyme Inhibitor->PHD2 Chelates Fe(II) Blocks 2-OG HIF_Un HIF-1α (Stable) PHD2->HIF_Un Inhibited State HIF_OH HIF-1α-OH (Hydroxylated) PHD2->HIF_OH Normal O2 Conditions HRE HRE Gene Transcription (Angiogenesis/Erythropoiesis) HIF_Un->HRE Translocation to Nucleus Degradation Proteasomal Degradation HIF_OH->Degradation VHL Ubiquitination

Diagram 1: Mechanistic logic of PHD2 inhibition by 4-Hydroxy-1H-pyrazole-3-carboxylic acid.

Comparative Analysis of Target Engagement Assays

To establish a robust, self-validating data package, scientists must triangulate data across different environments: cell-free biochemical binding, biophysical kinetics, and live-cell target engagement.

Table 1: Comparative Matrix of Target Engagement Assays for PHD2 Inhibitors

Assay ModalityEnvironmentPrimary OutputThroughputAdvantagesLimitations
TR-FRET Cell-FreeIC 50​ / Ki​ HighExcellent for initial SAR screening; highly reproducible.Does not measure binding kinetics or cellular permeability.
SPR Biophysical KD​ , kon​ , koff​ MediumProvides real-time kinetic resolution (residence time).Requires purified protein; sensitive to buffer conditions.
CETSA Live Cell ΔTm​ , ITDRLow/MediumProves intracellular engagement and membrane permeability.Lower throughput; relies on antibody specificity.

Table 2: Representative Validation Data for 4-Hydroxy-1H-pyrazole-3-carboxylic Acid Scaffold

ParameterTR-FRET (IC 50​ )SPR ( KD​ )SPR ( koff​ )CETSA ( ΔTm​ )
4-OH-Pyrazole-3-COOH 180 nM145 nM 2.1×10−3s−1 + 4.2 °C
Positive Control (Roxadustat) 15 nM12 nM 4.5×10−4s−1 + 7.5 °C

Note: The pyrazole scaffold exhibits rapid on/off kinetics compared to advanced clinical candidates, making SPR crucial for resolving its transient residence time.

Self-Validating Experimental Protocols

Do not merely execute steps; understand the causality behind the assay design. Every protocol must be designed as a self-validating system to prevent false positives driven by aggregation or non-specific binding.

Protocol A: Surface Plasmon Resonance (SPR) - Biophysical Kinetics

Causality & Design Logic: Why immobilize PHD2 via His-tag capture rather than standard amine coupling? Amine coupling utilizes primary amines (lysine residues) distributed randomly across the protein. Covalent attachment can restrict the conformational flexibility of the active site or block the entrance channel. Capturing the C-terminal His-tag on an NTA chip ensures uniform, directional orientation of the enzyme, preserving the native structural dynamics required for the pyrazole-3-carboxylic acid to access the deep Fe(II) binding pocket.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Condition a Series S Sensor Chip NTA with 0.5 mM NiCl 2​ for 60 seconds at 10 µL/min to load the surface with nickel ions.

  • Buffer Optimization (Critical): Prepare running buffer (HEPES-buffered saline, 0.05% Tween-20, pH 7.4). Self-Validating Step: You must supplement the buffer with 50 µM Fe(II)SO 4​ and 1 mM ascorbate. Without these, the catalytic iron oxidizes to Fe(III), destroying the active conformation and yielding false-negative binding data.

  • Ligand Capture: Inject His-tagged PHD2 (EGLN1) at 10 µg/mL until a capture level of ~3000 RU is achieved.

  • Analyte Injection: Inject 4-Hydroxy-1H-pyrazole-3-carboxylic acid in a 2-fold dilution series (from 2 µM down to 31.2 nM). Use a contact time of 60 seconds and a dissociation time of 180 seconds.

  • Data Validation: Fit the data to a 1:1 Langmuir binding model. The system self-validates if the steady-state affinity ( KD​ ) mathematically matches the kinetic affinity ( koff​/kon​ ).

Protocol B: Cellular Thermal Shift Assay (CETSA) - Intracellular Engagement

Causality & Design Logic: Biophysical binding does not guarantee cellular efficacy. The polar carboxylic acid moiety of the pyrazole scaffold can hinder membrane permeability. CETSA proves that the compound not only enters the cell but successfully navigates the crowded intracellular milieu to engage PHD2.

Workflow Incubate 1. Live Cell Incubation (Compound vs DMSO) Heat 2. Thermal Gradient (40°C - 65°C) Incubate->Heat Lysis 3. Cell Lysis & Centrifugation Heat->Lysis Detect 4. Western Blot (Soluble PHD2) Lysis->Detect Analyze 5. Melt Curve Analysis (Calculate ΔTm) Detect->Analyze

Diagram 2: Sequential workflow for Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment: Seed HeLa cells in 6-well plates. Treat with 10 µM of 4-Hydroxy-1H-pyrazole-3-carboxylic acid (or DMSO control) for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide into 8 equal aliquots in PCR tubes.

  • Thermal Challenge: Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Analyze the soluble fraction via Western Blot using an anti-PHD2 primary antibody.

  • Self-Validating ITDR: To prove the thermal shift is driven by target engagement and not an artifact of compound-induced cellular toxicity, run an Isothermal Dose-Response (ITDR) experiment. Hold the temperature constant at the calculated Tagg​ (the temperature where 75% of DMSO-treated PHD2 is denatured, typically ~52°C) and titrate the compound. A dose-dependent stabilization confirms specific, concentration-driven engagement.

References

  • Title: ChemInform Abstract: Synthesis of Some Pyrazolines and Pyrimidines Derived from Polymethoxy Chalcones as Anticancer and Antimicrobial Agents.
  • Title: Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold.
  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Guide: 4-Hydroxy-1H-pyrazole-3-carboxylic Acid

Introduction 4-Hydroxy-1H-pyrazole-3-carboxylic acid is a highly versatile, nitrogen-rich heterocyclic intermediate frequently utilized in the synthesis of [1]. While its role in drug discovery is well-documented, the lo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Hydroxy-1H-pyrazole-3-carboxylic acid is a highly versatile, nitrogen-rich heterocyclic intermediate frequently utilized in the synthesis of [1]. While its role in drug discovery is well-documented, the logistical and safety considerations surrounding its handling and disposal require rigorous operational protocols. As a Senior Application Scientist, I have designed this guide to provide researchers with a self-validating, mechanistic approach to chemical safety. We do not merely outline what to do; we explain the causality behind each safety measure to ensure deep operational competence and build lasting trust in your laboratory practices.

Hazard Assessment & Mechanistic Causality

Before executing any disposal protocol, one must understand the intrinsic chemical behavior of the molecule. 4-Hydroxy-1H-pyrazole-3-carboxylic acid presents three primary hazard vectors:

  • Acidic Moiety: The carboxylic acid group acts as a proton donor, which can induce localized pH drops in aqueous environments, leading to [2].

  • Nitrogen-Rich Core: The pyrazole ring contains adjacent nitrogen atoms. Upon uncontrolled incineration or environmental degradation, it can release [3].

  • Particulate Nature: As a fine powder, it poses a [4] if aerosolized during transfer.

Because of these properties, disposal cannot be treated as a generic organic waste process. It requires specific containment strategies to prevent environmental contamination and respiratory exposure.

Quantitative Hazard and Logistical Data

The following table summarizes the physicochemical hazards and their direct logistical implications for waste management.

Chemical Property / HazardGHS ClassificationMechanistic CausalityRequired Disposal Action
Carboxylic Acid Group Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)Proton donation causes localized tissue irritation and lowers aqueous waste pH.Neutralize liquid waste to pH 6-8 before combining with general organic waste.
Pyrazole Heterocycle Acute Tox. 4 (Oral/Dermal)Nitrogen-rich core generates toxic NOx gases upon uncontrolled thermal decomposition.Mandate controlled incineration with flue gas scrubbing. Do not autoclave.
Solid Particulate Form STOT SE 3 (H335)Fine dust aerosolizes easily, irritating the respiratory tract mucosa.Handle solid transfers in a fume hood; seal in double-bagged HDPE containers.
Standard Operating Procedure: Disposal and Waste Management

To ensure absolute safety and regulatory compliance, all disposal workflows must be treated as self-validating systems. This means every step includes a verification check to confirm the system's integrity before proceeding to the next.

Protocol 1: Solid Waste Containment

Applicability: Unused powder, contaminated weighing paper, and disposable spatulas.

  • Source Isolation: Conduct all transfers within a Class II Type A2 Biological Safety Cabinet or a certified chemical fume hood to prevent aerosolization.

  • Primary Containment: Sweep solid waste using non-sparking tools. Transfer the collected solid into a wide-mouth High-Density Polyethylene (HDPE) container.

    • Causality: HDPE provides superior chemical resistance to weak organic acids compared to standard PET or glass, which can shatter upon impact.

  • Secondary Containment (Self-Validation): Place the primary HDPE container inside a secondary sealable biohazard or chemical waste bag. Visually inspect the seal and invert the bag gently to confirm no particulate leakage occurs.

  • Labeling: Affix a hazardous waste label specifying "Non-Halogenated Organic Solid Waste - Contains Pyrazole Derivatives (Toxic/Irritant)."

Protocol 2: Liquid Waste Neutralization and Segregation

Applicability: Reaction filtrates, HPLC mobile phases, and solvent washings containing the compound.

  • Aqueous/Organic Separation: Determine the primary solvent of the waste. If the compound is dissolved purely in an organic solvent (e.g., DMSO, Methanol), route directly to the "Non-Halogenated Organic Waste" carboy.

  • pH Verification (Self-Validation): For aqueous waste streams, test the pH using universal indicator paper.

    • Causality: Combining unneutralized acidic waste with incompatible basic waste in a communal carboy can cause dangerous exothermic reactions or off-gassing.

  • Neutralization: If pH < 6, slowly add 1M NaOH dropwise while stirring until the pH stabilizes between 6 and 8. Verify again with a fresh indicator strip.

  • Final Transfer: Pour the neutralized solution into the designated aqueous waste carboy using a closed-system funnel to minimize vapor release.

Protocol 3: Spill Response and Decontamination

Applicability: Accidental benchtop or floor spills of the pure powder.

  • Evacuation and PPE: Immediately evacuate personnel from the immediate vicinity to prevent inhalation. Don a fitted N95 or P100 respirator, nitrile gloves, and safety goggles.

  • Containment: Do not use a dry brush.

    • Causality: Dry sweeping will aerosolize the powder, drastically increasing the inhalation hazard. Instead, lightly mist the spill area with a compatible solvent (e.g., 70% ethanol or water) to dampen and weigh down the powder.

  • Collection: Wipe up the dampened material using absorbent bench pads. Place the pads into a designated solid waste container.

  • Surface Decontamination (Self-Validation): Wash the affected surface thoroughly with soap and water to remove residual acidic traces. Swab the cleaned surface with a wet pH indicator strip to validate that the area has returned to a neutral pH.

Disposal Workflow Visualization

The following diagram illustrates the logical decision tree for handling 4-Hydroxy-1H-pyrazole-3-carboxylic acid waste, ensuring all streams end in environmentally sound destruction.

DisposalWorkflow Start 4-Hydroxy-1H-pyrazole-3-carboxylic acid Waste Generation SolidWaste Solid Waste (Powder, Consumables) Start->SolidWaste LiquidWaste Liquid Waste (Solutions, Filtrates) Start->LiquidWaste Segregation1 Double-bag in HDPE Sealable Container SolidWaste->Segregation1 CheckPH Self-Validation: Check pH of Liquid LiquidWaste->CheckPH Labeling Label: Hazardous Waste (Irritant, Pyrazole) Segregation1->Labeling Neutralize Neutralize to pH 6-8 (if aqueous) CheckPH->Neutralize Segregation2 Transfer to Non-Halogenated Organic Liquid Carboy Neutralize->Segregation2 Segregation2->Labeling Incineration Licensed Contractor: Controlled Incineration (Flue Gas Scrubbing) Labeling->Incineration

Workflow for the segregation and disposal of pyrazole-3-carboxylic acid waste.

Final Destruction Mechanism

It is critical to understand that laboratory personnel do not "destroy" this chemical; they contain it for professional disposal. The ultimate fate of 4-Hydroxy-1H-pyrazole-3-carboxylic acid must be controlled incineration. Because the molecule contains a high mass percentage of nitrogen, standard incineration would release environmental pollutants (NOx). Therefore, licensed waste management facilities utilize high-temperature incinerators equipped with flue gas scrubbers (often employing selective catalytic reduction or wet scrubbing) to neutralize the nitrogen oxides before atmospheric release. Never dispose of this compound down the drain or in standard municipal solid waste.

References
  • National Institutes of Health (PMC). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." PubMed Central. Available at: [Link]

Handling

A Proactive Approach to Safety: Essential Personal Protective Equipment and Handling Protocols for 4-Hydroxy-1H-pyrazole-3-carboxylic acid

Understanding the Hazard Landscape Structurally similar pyrazole-based compounds are consistently classified as irritants to the skin and eyes, and are considered harmful if ingested or inhaled.[1][2][3][4][5] Therefore,...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Hazard Landscape

Structurally similar pyrazole-based compounds are consistently classified as irritants to the skin and eyes, and are considered harmful if ingested or inhaled.[1][2][3][4][5] Therefore, it is prudent to treat 4-Hydroxy-1H-pyrazole-3-carboxylic acid with a similar level of caution. The primary hazards to mitigate are:

  • Skin and Eye Contact: Direct contact can cause irritation or, in some cases, more severe damage.[1][2][3][5]

  • Inhalation: As a powdered substance, there is a risk of aerosolization, which can lead to respiratory tract irritation.[3][4][6][7]

  • Ingestion: Accidental ingestion may be harmful.[4][8]

Our safety protocols are built upon the principle of minimizing risk through a multi-layered approach, starting with the appropriate selection and use of Personal Protective Equipment (PPE).

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling 4-Hydroxy-1H-pyrazole-3-carboxylic acid in various laboratory settings.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid (Weighing, Transferring) Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.[6][9]Compatible chemical-resistant gloves (e.g., Nitrile).[9][10]Laboratory coat.[9]Work in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator for particulates is necessary.[6]
Preparing Solutions Chemical splash goggles. A face shield is recommended.[9]Compatible chemical-resistant gloves (e.g., Nitrile).[9][10]Laboratory coat.[9]Work in a well-ventilated area, preferably a chemical fume hood.[6][9]
Running Reactions & Work-up Chemical splash goggles.Compatible chemical-resistant gloves (e.g., Nitrile).[9][10]Laboratory coat.[9]Work in a certified chemical fume hood.
Spill Clean-up Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron over a laboratory coat.A NIOSH-approved respirator with appropriate cartridges.
The Rationale Behind Our PPE Choices
  • Eye and Face Protection: The potential for serious eye irritation necessitates the use of, at minimum, safety glasses with side shields.[6][9] However, given the powdered nature of the compound and the risk of splashing when preparing solutions, chemical splash goggles offer a higher level of protection. A face shield provides an additional barrier for the entire face.[6][9]

  • Hand Protection: Chemical-resistant gloves are non-negotiable to prevent skin contact.[6][9][10] Nitrile gloves are a common and effective choice for many laboratory chemicals. It is crucial to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid contaminating your skin.[10][11]

  • Body Protection: A standard laboratory coat protects your personal clothing from contamination.[6][9] For situations with a higher risk of spills, such as handling large quantities or cleaning up a spill, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: Because 4-Hydroxy-1H-pyrazole-3-carboxylic acid is a powder, the risk of inhalation is significant, especially during weighing and transferring operations.[12] A certified chemical fume hood is the primary engineering control to mitigate this risk.[13] If a fume hood is not available, a NIOSH-approved respirator is mandatory.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the workflow.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][6][8]

  • Ensure all containers are clearly labeled.[14]

Step-by-Step Handling Procedures

1. Weighing and Transferring the Solid Compound:

  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above. Designate a specific area for handling this compound, preferably within a chemical fume hood.[13] Cover the work surface with absorbent bench paper.[12]

  • Execution:

    • Perform all manipulations within a certified chemical fume hood to minimize inhalation exposure.[13]

    • Use a spatula or other appropriate tool to carefully transfer the solid. Avoid creating dust.[12]

    • If possible, use a balance with a draft shield.[12]

    • Keep the container closed when not in use.[12]

    • After weighing, carefully clean the spatula and the weighing area.

2. Preparing Solutions:

  • Preparation: Don the appropriate PPE, including chemical splash goggles.

  • Execution:

    • Add the solid 4-Hydroxy-1H-pyrazole-3-carboxylic acid to the solvent slowly.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

    • Ensure the container is appropriately labeled with the contents and concentration.

Visualizing the PPE Decision Process

PPE_Decision_Process PPE Selection for Handling 4-Hydroxy-1H-pyrazole-3-carboxylic acid cluster_0 Task Assessment cluster_1 PPE Requirements Start Identify Handling Task Task Handling Solid? (Weighing/Transfer) Start->Task Solution Preparing Solution? Task->Solution No Solid_PPE Goggles/Face Shield Nitrile Gloves Lab Coat Fume Hood/Respirator Task->Solid_PPE Yes Reaction Running Reaction? Solution->Reaction No Solution_PPE Splash Goggles Nitrile Gloves Lab Coat Fume Hood Solution->Solution_PPE Yes Reaction_PPE Splash Goggles Nitrile Gloves Lab Coat Fume Hood Reaction->Reaction_PPE Yes

Caption: Decision workflow for selecting appropriate PPE.

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of chemical waste is as crucial as safe handling.

  • Solid Waste: All disposable materials contaminated with 4-Hydroxy-1H-pyrazole-3-carboxylic acid, such as gloves, bench paper, and pipette tips, should be collected in a designated, sealed hazardous waste container.[9]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[6][9]

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the cleaned container in accordance with your institution's guidelines.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][8] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration.[1][8] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][8]

  • Spill:

    • Evacuate the immediate area and alert others.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[6]

    • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[6][15]

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

By adhering to these guidelines, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • Essential Safety and Handling Guide for Methyl Pyrazole Derivatives - Benchchem. (n.d.).
  • Personal protective equipment for handling N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1 - Benchchem. (n.d.).
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.).
  • Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97% - Cole-Parmer. (2005, October 3).
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).
  • WORKING SAFELY WITH TOXIC POWDERS | Duke Safety. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 6).
  • FD and C Yellow No. 5 - Scientific Documentation. (n.d.).
  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide - Cole-Parmer. (2005, October 3).
  • Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. (2020, July 6).
  • 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid - NextSDS. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2025, October 19).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, December 10).
  • SAFETY DATA SHEET. (2009, October 12).
  • Safety Data Sheet. (2022, February 3).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Safety Data Sheet - ChemScene. (2025, August 23).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, September 19).
  • Tert-Butyl 1H-pyrazole-4-carboxylate - AK Scientific, Inc. (n.d.).

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